BDA-366
Description
Properties
IUPAC Name |
1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOOEVFJWLBLKF-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@H](CNC1=C2C(=C(C=C1)NC[C@H]3CO3)C(=O)C4=CC=CC=C4C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BDA-366: A Contested Mechanism of Action in Cancer Cell Apoptosis
For Immediate Release
Shanghai, China – December 13, 2025 – BDA-366, a small molecule initially identified as a selective antagonist of the B-cell lymphoma-2 (Bcl-2) BH4 domain, is at the center of a scientific debate regarding its precise mechanism of action in cancer cells. While early research heralded a novel approach to cancer therapy by converting the anti-apoptotic protein Bcl-2 into a pro-apoptotic agent, subsequent studies have presented a more complex and, at times, contradictory picture, suggesting Bcl-2 independent pathways of cell death. This technical guide provides an in-depth analysis of the current understanding of this compound's function, presenting the divergent findings and the experimental evidence supporting each.
The Initial Paradigm: A Bcl-2 BH4 Domain Antagonist
This compound was first characterized as a potent and selective small-molecule antagonist of the Bcl-2 BH4 domain.[1][2][3][4] This initial mechanism proposed that this compound binds with high affinity to the BH4 domain of Bcl-2, inducing a conformational change that transforms Bcl-2 from a protector of the cell into a killer.[1][2] This altered Bcl-2 was then thought to activate the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.[5][6] This mechanism was supported by its demonstrated efficacy in multiple myeloma (MM) and lung cancer models, where it induced robust apoptosis.[1][2]
Key Quantitative Data Supporting the Bcl-2 Dependent Mechanism:
| Parameter | Value | Cell/System | Reference |
| Ki for Bcl2-BH4 | 3.3 ± 0.73 nM | Cell-free assay | [1][4] |
| LD50 in CLL cells | 1.11 ± 0.46 µM | Chronic Lymphocytic Leukemia (CLL) cells | [7] |
| LD50 in normal PBMCs | 2.03 ± 0.31 µM | Peripheral Blood Mononuclear Cells | [7] |
A Paradigm Shift: Evidence for Bcl-2 Independent Mechanisms
More recent investigations have challenged the initial model, suggesting that this compound can induce apoptosis through pathways that are independent of Bcl-2.[5][7] Studies in chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) have shown that this compound-induced cell death does not always correlate with Bcl-2 protein levels and can even occur in cells lacking Bcl-2.[5][7]
These studies propose an alternative mechanism involving the inhibition of the PI3K/AKT signaling pathway.[5][8] This inhibition leads to the dephosphorylation of Bcl-2 and a reduction in the levels of Mcl-1, another anti-apoptotic protein.[5][6] The downregulation of Mcl-1 is suggested to be a key contributor to the pro-apoptotic effects of this compound.[9]
Further diversifying the understanding of this compound's action, another study in venetoclax-resistant RAS-mutated monocytic leukemia points to the Toll-like receptor 4 (TLR4) pathway as a primary target.[10][11] In this context, this compound binding to TLR4 is shown to activate downstream signaling, leading to cell differentiation and pyroptosis, a form of inflammatory cell death.[10][11] Additionally, in FLT3-ITD-mutated acute myeloid leukemia (AML), this compound has been observed to induce ferroptosis, a form of iron-dependent cell death.[10]
Key Quantitative Data Supporting Bcl-2 Independent Mechanisms:
| Parameter | Value | Cell/System | Reference |
| Dissociation constant for TLR4 | 3.99 x 10⁻⁷ M | RAS-mutated NOMO-1 cell line | [10][11] |
Signaling Pathway Visualizations
To clarify the distinct proposed mechanisms of action, the following diagrams illustrate the key signaling pathways.
Caption: Proposed Bcl-2 Dependent Mechanism of this compound Action.
Caption: Proposed Bcl-2 Independent PI3K/AKT Pathway Inhibition by this compound.
Caption: Proposed TLR4-Mediated Mechanism of this compound in RAS-Mutated Leukemia.
Experimental Protocols
Apoptosis Analysis via Annexin V/Propidium Iodide (PI) Staining
A common method to quantify apoptosis induced by this compound involves flow cytometry analysis using Annexin V and propidium iodide (PI) staining.[1][2]
-
Cell Treatment: Cancer cell lines (e.g., human MM cell lines RPMI8226 and U266) are treated with increasing concentrations of this compound (e.g., 0, 0.1, 0.25, 0.5 µM) for a specified period, typically 48 hours.[1][2]
-
Cell Harvesting and Staining: Cells are harvested and washed with phosphate-buffered saline (PBS). The cells are then resuspended in Annexin V binding buffer and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive/PI-positive cells are categorized as being in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are considered necrotic.
-
-
Data Analysis: The percentage of apoptotic cells (early and late) in the treated samples is compared to the untreated control to determine the dose-dependent effect of this compound.[2]
In Vivo Tumor Growth Inhibition Studies
The anti-tumor efficacy of this compound in vivo is often assessed using xenograft models.[1][2][3]
-
Animal Model: Immunocompromised mice, such as NOD-scid/IL2Rγnull (NSG) mice, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells (e.g., MM cells) are implanted subcutaneously or intravenously into the mice.
-
Drug Administration: Once tumors are established, mice are treated with this compound or a vehicle control. A typical dosage regimen is 10 mg/kg or 20 mg/kg/day, administered intraperitoneally (i.p.) for a defined treatment period (e.g., 5 doses).[1][3]
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The body weight of the mice is also recorded to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry to assess apoptosis markers.
Conclusion
The mechanism of action of this compound in cancer cells is multifaceted and appears to be context-dependent, varying with the cancer type and its genetic background. While the initial discovery of this compound as a Bcl-2 BH4 domain antagonist opened up a new avenue for apoptosis induction, the growing body of evidence for Bcl-2 independent pathways, including PI3K/AKT inhibition and TLR4 activation, highlights the complexity of its cellular interactions. Further research is imperative to fully elucidate the dominant mechanisms in different cancer settings, which will be crucial for the rational design of clinical trials and the identification of patient populations most likely to benefit from this compound therapy. This ongoing investigation underscores the dynamic nature of drug discovery and the importance of continued scrutiny of proposed molecular mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
The Evolving Landscape of BDA-366's Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDA-366 has emerged as a small molecule of significant interest in cancer research, initially identified as a specific antagonist of the B-cell lymphoma 2 (Bcl-2) protein. However, subsequent investigations have revealed a more complex and context-dependent mechanism of action, with evidence pointing towards multiple molecular targets. This technical guide provides an in-depth overview of the current understanding of this compound's molecular interactions, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways. The multifaceted nature of this compound's activity suggests that its therapeutic potential may extend beyond its originally intended target, offering novel avenues for cancer therapy.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the binding of this compound to its proposed molecular targets and its effects on downstream signaling molecules.
Table 1: Binding Affinity of this compound to Proposed Molecular Targets
| Target Protein | Binding Constant | Method | Cell/System Context |
| Bcl-2 (BH4 domain) | Ki = 3.3 ± 0.73 nM[1][2][3] | Cell-free assay[1] | Multiple Myeloma, Lung Cancer[1] |
| Toll-like receptor 4 (TLR4) | Kd = 3.99 x 10-7 M[1][4] | Surface Plasmon Resonance[1] | RAS-mutated Monocytic Leukemia[1][4] |
Table 2: Cellular Effects of this compound on Downstream Signaling Components
| Cellular Effect | Metric | Concentration | Cell Line(s) |
| Apoptosis Induction | LD50 | 1.11 ± 0.46 µM | Chronic Lymphocytic Leukemia (CLL) cells[2] |
| Apoptosis Induction | LD50 | Nanomolar to Micromolar range | Diffuse Large B-cell Lymphoma (DLBCL) cell lines[5] |
| Inhibition of AKT phosphorylation | Qualitative Decrease | 0.6 - 10 µM | OCI-LY1 (DLBCL)[6] |
| Reduction of Mcl-1 levels | Qualitative Decrease | 3 µM and higher | HT (DLBCL)[6] |
| Induction of Bcl-2 conformational change | Increased anti-BH3 fluorescence | 0.25 and 0.5 µM | RPMI8226, U266 (Multiple Myeloma)[7] |
The Primary Hypothesis: Targeting the Bcl-2 BH4 Domain
This compound was initially characterized as a first-in-class small molecule antagonist that selectively binds to the B-cell lymphoma 2 (Bcl-2) homology 4 (BH4) domain.[1][2] This interaction was proposed to induce a conformational change in the Bcl-2 protein, converting it from an anti-apoptotic protector into a pro-apoptotic effector, ultimately leading to Bax-dependent apoptosis.[1][4][8]
Signaling Pathway
The proposed mechanism involves this compound binding to the BH4 domain of Bcl-2, which is critical for its anti-apoptotic function. This binding is thought to expose the BH3 domain of Bcl-2, leading to the activation of the pro-apoptotic protein Bax and subsequent mitochondrial outer membrane permeabilization and apoptosis.[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staining DNA and Bcl-2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 9. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
BDA-366: A Technical Guide to a Novel Bcl-2 BH4 Domain Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members often overexpressed in various cancers, contributing to therapeutic resistance. While traditional strategies have focused on targeting the BH3 domain of Bcl-2, the BH4 domain has emerged as a superior therapeutic target due to its critical role in the protein's anti-apoptotic functions. BDA-366 is a novel small-molecule antagonist that selectively binds to the BH4 domain of Bcl-2. This guide provides an in-depth technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its effects through signaling and workflow diagrams.
Introduction to Bcl-2 and the BH4 Domain
The Bcl-2 protein family is comprised of pro-apoptotic and anti-apoptotic members that govern mitochondrial outer membrane permeabilization, a key step in programmed cell death.[1][2][3] Anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering their pro-apoptotic counterparts.[4] These proteins share up to four conserved Bcl-2 homology (BH) domains (BH1, BH2, BH3, and BH4).[5][6]
While the BH1, BH2, and BH3 domains form a hydrophobic cleft that binds to the BH3 domain of pro-apoptotic proteins, the N-terminal BH4 domain is uniquely responsible for the primary anti-apoptotic function of Bcl-2.[5][6] Deletion of the BH4 domain can convert Bcl-2 from a survival protein into a pro-apoptotic one.[6][7] The BH4 domain mediates interactions with proteins outside the Bcl-2 family, such as the inositol 1,4,5-trisphosphate receptor (IP3R) at the endoplasmic reticulum, to regulate calcium signaling and prevent apoptosis.[7][8] This makes the BH4 domain a compelling target for novel anti-cancer therapies.
This compound: Mechanism of Action
This compound is a potent and selective small-molecule antagonist of the Bcl-2 BH4 domain.[9][10] Its primary mechanism involves a direct, high-affinity binding to the BH4 domain of Bcl-2, which induces a conformational change in the protein.[9][11][12] This structural alteration is believed to convert Bcl-2 from a protector of cell survival into an inducer of cell death.[10][11]
The proposed downstream effects of this compound binding include:
-
Exposure of the BH3 Domain: The conformational change exposes the otherwise sequestered BH3 domain of Bcl-2.[5][7]
-
Bax Activation: The newly exposed BH3 domain can then interact with and activate the pro-apoptotic protein Bax, leading to its oligomerization and the permeabilization of the mitochondrial outer membrane.[7][9]
-
Disruption of Bcl-2/IP3R Interaction: this compound has been shown to inhibit the interaction between Bcl-2 and the IP3 receptor, leading to the release of calcium (Ca2+) from the endoplasmic reticulum, a key signal for apoptosis.[9]
Alternative and Bcl-2 Independent Mechanisms
While the direct targeting of the Bcl-2 BH4 domain is the most cited mechanism, some studies suggest this compound may also induce apoptosis through Bcl-2 independent pathways. Research in Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL) cell lines has shown that this compound-induced cell death does not always correlate with Bcl-2 protein levels and can occur in its absence.[13][14] In these contexts, this compound was found to inhibit the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 protein levels.[13] More recently, in certain models of monocytic leukemia, this compound has been shown to bind to Toll-like receptor 4 (TLR4), activating downstream signaling that promotes differentiation and pyroptosis, a form of inflammatory cell death.[15][16]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity and Selectivity
| Parameter | Value | Target | Assay Type | Reference |
| Binding Affinity (Ki) | 3.3 ± 0.73 nM | Bcl-2 BH4 Domain | Cell-free assay | [9] |
| Selectivity | Does not bind | Bcl-xL, Mcl-1, Bfl-1/A1 | Not specified | [9] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Time | Effect | Reference |
| RPMI8226, U266 | Multiple Myeloma | 0.1, 0.25, 0.5 µM | 48 h | Dose-dependent apoptosis | [9][11] |
| Primary MM cells | Multiple Myeloma | Not specified | Not specified | Robust apoptosis | [5][12] |
| Various | Lung Cancer | Not specified | Not specified | Suppressed growth | [9][10] |
| Pfeiffer, OCI-LY-18, etc. | DLBCL | LD50: 0.19 - 0.81 µM | 48 h | Apoptosis | [17] |
| Primary CLL cells | CLL | LD50: 1.11 ± 0.46 µM | 48 h | Apoptosis | [17] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Cancer Type | Dosage | Administration | Effect | Reference |
| NSG Mice | Multiple Myeloma | 20 mg/kg/day (5 doses) | Intraperitoneal (i.p.) | Markedly suppressed tumor growth | [5] |
| NOD-scid/IL2Rγ null mice | Multiple Myeloma | Not specified | Not specified | Substantially suppressed xenograft growth | [9][11][12] |
| Not specified | Lung Cancer | 10 mg/kg | Intraperitoneal (i.p.) | Suppressed tumor growth | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.
Fluorescence Polarization Assay for Binding Affinity
This assay measures the binding of a small fluorescently labeled molecule (probe) to a larger protein. When the probe binds, it tumbles more slowly in solution, increasing the polarization of emitted light. A competing compound like this compound will displace the probe, reducing polarization.
Methodology:
-
Reagents: Purified Bcl-2 protein, a fluorescently labeled peptide probe known to bind the BH4 domain, this compound, and assay buffer.
-
Procedure:
-
A fixed concentration of Bcl-2 protein and the fluorescent probe are incubated together to form a complex.
-
Increasing concentrations of this compound are added to the complex.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of this compound. The data is then fitted to a competitive binding model to calculate the inhibition constant (Ki).[18]
Co-Immunoprecipitation for Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) is used to identify proteins that bind to a specific protein of interest (the "bait") within a cell lysate. This is essential for confirming the interaction between Bcl-2 and other proteins like Bax or IP3R and determining if this compound disrupts these interactions.
Methodology:
-
Cell Lysis: Treat cells with or without this compound. Lyse the cells using a non-denaturing lysis buffer to preserve protein complexes.[19]
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G magnetic beads) to reduce non-specific binding.[20]
-
Immunoprecipitation:
-
Add a primary antibody specific to the bait protein (e.g., anti-Bcl-2) to the pre-cleared lysate.
-
Incubate to allow the antibody to bind to the bait protein and its interacting partners.
-
Add beads to the lysate to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey," e.g., anti-Bax).[21][22]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine on their outer membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have permeable membranes and are stained by propidium iodide (PI).
Methodology:
-
Cell Treatment: Culture cancer cells and treat with various concentrations of this compound (or a vehicle control like DMSO) for a specified time (e.g., 48 hours).[9]
-
Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in a binding buffer containing fluorescently-labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The cell population is gated into four quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic cells)
-
Annexin V- / PI+ (Necrotic cells) The percentage of apoptotic cells (early + late) is calculated for each treatment condition.[9]
-
Therapeutic Potential and Advantages
This compound represents a proof-of-concept for targeting the Bcl-2 BH4 domain as a novel anti-cancer strategy.[7] Preclinical studies have demonstrated its potent efficacy against hematological malignancies like multiple myeloma and lymphomas, as well as solid tumors such as lung cancer.[5][9][11]
Key Advantages:
-
Novel Mechanism: By targeting a different domain than traditional BH3-mimetics (e.g., venetoclax), this compound may overcome resistance mechanisms that develop against those drugs.[17]
-
Favorable Safety Profile: In vivo studies have shown that this compound can suppress tumor growth without causing significant cytotoxic effects on normal hematopoietic cells or a reduction in platelet counts, a common side effect of some BH3-mimetics.[9][12][23]
-
Synergistic Potential: this compound has shown strong synergistic effects when combined with other agents, such as the mTOR inhibitor RAD001, in lung cancer models.[7]
Conclusion
This compound is a pioneering small molecule that validates the Bcl-2 BH4 domain as a druggable target for cancer therapy. Its unique mechanism of converting Bcl-2 into a pro-death molecule offers a promising new avenue for treating cancers that are dependent on Bcl-2 for survival, particularly those resistant to existing therapies. While alternative mechanisms of action are being explored, the compelling preclinical data on its efficacy and safety profile underscore the potential of this compound and other future BH4 antagonists as a new class of anti-cancer agents. Further research is warranted to fully elucidate its complex mechanisms and to translate these promising preclinical findings into clinical applications.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bcl-2 Pathway | GeneTex [genetex.com]
- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. BH4 domain of Bcl-2 as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
Unraveling the Enigma of BDA-366: A Technical Guide to its Contested Mechanism of Action on Bcl-2 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule BDA-366, initially identified as a specific antagonist of the B-cell lymphoma 2 (Bcl-2) protein's BH4 domain. The primary hypothesis posited that this compound induces a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein. However, emerging evidence presents a more complex and contested mechanism of action, with significant data suggesting Bcl-2-independent apoptotic pathways. This document delves into the core experimental data, presents detailed methodologies for key assays, and visualizes the proposed signaling pathways. It aims to offer a balanced and in-depth perspective for researchers in oncology, apoptosis, and drug discovery, highlighting the critical need for further investigation into the true molecular targets of this compound.
Introduction: The Allure of Targeting Bcl-2
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them prime targets for cancer therapy.[1] Anti-apoptotic members, such as Bcl-2 itself, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[2] Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumorigenesis and resistance to therapy.[3] While BH3 mimetic drugs, which target the hydrophobic groove of Bcl-2, have shown clinical success, the discovery of this compound as a putative BH4 domain antagonist offered a novel therapeutic strategy.[3][4] The BH4 domain is crucial for the anti-apoptotic function of Bcl-2.[5]
The Canonical Hypothesis: this compound as a Bcl-2 Conformational Changer
Initial studies proposed that this compound directly binds to the BH4 domain of Bcl-2, inducing a conformational shift that exposes the pro-apoptotic BH3 domain.[6] This "converted" Bcl-2 was then thought to activate Bax, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.[6]
Supporting Evidence
-
Binding Affinity: this compound was reported to bind to the Bcl-2 BH4 domain with high affinity, exhibiting a Ki value of 3.3 nM.[4][7]
-
Conformational Change Detection: Experiments using antibodies specific to the exposed BH3 domain of Bcl-2 showed increased fluorescence in this compound-treated multiple myeloma cells, suggesting a conformational change.[6]
-
Bcl-2 Phosphorylation: Treatment with this compound has been shown to reduce the phosphorylation of Bcl-2 at serine 70 (Ser70), a modification associated with its anti-apoptotic function.[6]
The Emerging Paradigm: Bcl-2-Independent Mechanisms of this compound
Despite the initial compelling hypothesis, a growing body of research challenges the direct and central role of Bcl-2 in the apoptotic activity of this compound. Several studies in chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) have demonstrated that the cytotoxic effects of this compound do not correlate with Bcl-2 expression levels and can occur in Bcl-2-negative cancer cells.[8][9]
Contradictory Findings and Alternative Pathways
-
Lack of Direct Bax Activation: In vitro liposome permeabilization assays, a standard method for assessing the direct activation of Bax, failed to show that this compound alone or in the presence of Bcl-2 could trigger Bax activation.[9]
-
PI3K/AKT Pathway Inhibition: this compound possesses an anthraquinone core, a chemical scaffold found in some inhibitors of the PI3K/AKT signaling pathway.[10] Studies have shown that this compound can inhibit the phosphorylation of AKT, a key kinase in this pro-survival pathway.[9]
-
Mcl-1 Downregulation: A downstream consequence of PI3K/AKT pathway inhibition is the destabilization and subsequent degradation of the anti-apoptotic protein Mcl-1. A reduction in Mcl-1 levels has been observed in cancer cells treated with this compound.[9]
-
TLR4 Pathway Activation: A recent and surprising finding suggests that this compound can directly bind to Toll-like receptor 4 (TLR4) with a dissociation constant of 399 nM.[11][12] This interaction is proposed to induce differentiation and pyroptosis in certain leukemic cells, representing a completely novel mechanism of action.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Target | Assay | Reference(s) |
| Binding Affinity (Ki) | 3.3 nM | Bcl-2 BH4 Domain | Cell-free assay | [7],[4] |
| Dissociation Constant (Kd) | 399 nM | TLR4 | Not specified | [11],[12] |
| Cell Line | Cancer Type | LD50 (µM) | Reference(s) |
| Chronic Lymphocytic Leukemia (CLL) | Leukemia | 1.11 ± 0.46 | [3] |
| Normal Peripheral Blood Mononuclear Cells (PBMCs) | Non-cancerous | 2.03 ± 0.31 | [3] |
| RPMI8226 | Multiple Myeloma | ~0.25 - 0.5 | [7] |
| U266 | Multiple Myeloma | ~0.25 - 0.5 | [7] |
Experimental Protocols
This section provides generalized protocols for key experiments used to characterize the activity of this compound. These should be considered as templates and may require optimization for specific cell types and experimental conditions.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Cell Harvesting: Gently harvest cells, including any floating cells from the supernatant.
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
In Vitro Liposome Permeabilization Assay for Bax Activation
This cell-free assay assesses the ability of a compound to directly activate Bax and induce the permeabilization of liposomes.
-
Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX).
-
Reaction Setup: In a 96-well plate, combine the liposomes with recombinant Bax protein.
-
Compound Addition: Add this compound at various concentrations. Include a positive control for Bax activation (e.g., tBid) and a negative control (vehicle).
-
Fluorescence Measurement: Monitor the fluorescence intensity over time at 37°C. Permeabilization of the liposomes will result in the release of the dye from the quencher, leading to an increase in fluorescence.
-
Data Normalization: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain a maximum fluorescence reading for normalization.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, Mcl-1, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Proposed Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action of this compound and a general experimental workflow.
Caption: Proposed Bcl-2-Dependent Mechanism of this compound Action.
References
- 1. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AUTO-ACTIVATION OF THE APOPTOSIS PROTEIN BAX INCREASES MITOCHONDRIAL MEMBRANE PERMEABILITY AND IS INHIBITED BY BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
BDA-366: A Novel Inducer of Pyroptosis in Leukemia via MCL-1 Downregulation and TLR4 Pathway Activation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BDA-366, initially identified as a putative BCL-2 antagonist, has emerged as a multi-faceted small molecule with significant therapeutic potential in leukemia. Contrary to its initial proposed mechanism, recent evidence suggests that this compound's cytotoxic effects are not directly dependent on BCL-2. Instead, it appears to function through the inhibition of the PI3K/AKT pathway, leading to the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). More recent findings have unveiled a novel mechanism in venetoclax-resistant RAS-mutated monocytic leukemia, where this compound targets the Toll-like receptor 4 (TLR4) pathway to induce differentiation and a pro-inflammatory form of cell death known as pyroptosis. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its pyroptosis-inducing capabilities in leukemia. It includes a summary of quantitative data, detailed experimental protocols for assessing this compound-induced pyroptosis, and visualizations of the key signaling pathways.
Introduction
The evasion of apoptosis is a hallmark of cancer, and targeting the B-cell lymphoma 2 (BCL-2) family of proteins has been a successful therapeutic strategy.[1] Myeloid Cell Leukemia 1 (MCL-1) is a key anti-apoptotic member of this family and its overexpression is associated with tumor progression and resistance to chemotherapy in various hematologic malignancies.[1][2][3] this compound was initially developed as a small molecule antagonist of the BCL-2 homology 4 (BH4) domain.[4][5][6] However, subsequent studies have challenged this, demonstrating that this compound induces apoptosis independently of BCL-2 levels.[4][5][7] Instead, its mechanism of action is now thought to involve the inhibition of the PI3K/AKT signaling pathway, which in turn leads to a reduction in MCL-1 protein levels.[4][5]
A groundbreaking finding has further expanded our understanding of this compound's capabilities, particularly in the context of drug-resistant leukemia. In venetoclax-resistant RAS-mutated monocytic leukemia cells, this compound has been shown to activate the TLR4 pathway, leading to cellular differentiation and pyroptosis, a lytic and inflammatory form of programmed cell death.[8] This is mediated through the JNK/c-Jun signaling cascade and results in the upregulation of inflammatory cytokines such as IL-1β and IL-18.[8]
This technical guide will delve into the molecular mechanisms of this compound, the experimental methodologies to study its effects, and the quantitative data supporting its activity in leukemia.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the cytotoxic effects of this compound in various leukemia and other cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia and Lymphoma Cells
| Cell Type | Cell Line/Sample | Parameter | Value | Reference |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells (n=39) | LD50 (48h) | 1.11 ± 0.46 µM | [4] |
| Normal Peripheral Blood Mononuclear Cells (PBMCs) | Healthy donors (n=6) | LD50 (48h) | 2.03 ± 0.31 µM | [4] |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-LY-1 | LD50 | 0.32 µM | [4] |
Table 2: Binding Affinity of this compound
| Target | Parameter | Value | Reference |
| BCL-2 | Ki | 3.3 ± 0.73 nM | [6] |
| TLR4 | Dissociation Constant (Kd) | 3.99 x 10⁻⁷ M | [8] |
Signaling Pathways of this compound Action
The following diagrams illustrate the key signaling pathways modulated by this compound in leukemia cells.
This compound-Induced Apoptosis via PI3K/AKT/MCL-1 Inhibition
This pathway highlights the revised understanding of this compound's apoptotic mechanism, independent of direct BCL-2 antagonism.
Caption: this compound inhibits the PI3K/AKT pathway, leading to MCL-1 downregulation and apoptosis.
This compound-Induced Pyroptosis via TLR4/JNK/c-Jun Pathway
This diagram illustrates the novel mechanism of this compound in inducing pyroptosis in RAS-mutated monocytic leukemia.
Caption: this compound activates the TLR4/JNK/c-Jun pathway, inducing differentiation and pyroptosis.
Experimental Protocols
The following protocols provide a framework for investigating this compound-induced pyroptosis in leukemia cell lines. These are generalized methods and should be optimized for specific experimental conditions.
Cell Culture and this compound Treatment
-
Cell Lines: Use relevant human leukemia cell lines, such as RAS-mutated monocytic leukemia cell lines (e.g., NOMO-1) and other lines for comparison.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed cells at a suitable density and allow them to adhere or stabilize overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 24, 48 hours).
Assessment of Pyroptosis
A combination of assays is recommended to confirm pyroptosis.[9][10]
This assay measures the release of LDH from cells with compromised plasma membranes, a hallmark of pyroptosis.
-
Sample Collection: After treatment, carefully collect the cell culture supernatant.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the recommended wavelength and calculate the percentage of LDH release relative to a positive control (cells lysed completely).
This technique is used to detect the cleavage of key pyroptosis-related proteins.
-
Protein Extraction: Collect both the supernatant and cell pellets. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cleaved Gasdermin D (GSDMD), cleaved caspase-1, and cleaved caspase-3. Use an appropriate loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for visualization.
This assay quantifies the release of pro-inflammatory cytokines characteristic of pyroptosis.
-
Supernatant Collection: Collect the cell culture supernatant after this compound treatment.
-
ELISA: Use commercial ELISA kits for human IL-1β and IL-18.
-
Data Analysis: Follow the manufacturer's protocol to determine the concentration of cytokines in the samples.
Microscopy can be used to observe the morphological changes associated with pyroptosis.
-
Microscopy: Observe cells under a phase-contrast or fluorescence microscope. Look for characteristic features of pyroptosis, such as cell swelling and membrane blebbing.
-
Imaging: Capture images at different time points to document the morphological changes.
Experimental Workflow Diagram
Caption: A generalized workflow for studying this compound-induced pyroptosis in leukemia cells.
Discussion and Future Directions
The evolving understanding of this compound's mechanism of action from a BCL-2 antagonist to a modulator of the PI3K/AKT and TLR4 pathways highlights its complexity and therapeutic potential. The induction of pyroptosis by this compound in drug-resistant leukemia is a particularly exciting development. Pyroptosis, being an inflammatory mode of cell death, can potentially stimulate an anti-tumor immune response, which could be beneficial in a clinical setting.
Future research should focus on:
-
In vivo studies: Validating the pyroptosis-inducing effects of this compound in animal models of leukemia.
-
Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, including immunotherapy.
-
Biomarker discovery: Identifying biomarkers that can predict which patient populations are most likely to respond to this compound treatment.
-
Mechanism elucidation: Further dissecting the downstream effectors of the TLR4 pathway activated by this compound.
Conclusion
This compound is a promising therapeutic agent for leukemia with a multifaceted mechanism of action. Its ability to downregulate MCL-1 and induce pyroptosis, particularly in drug-resistant contexts, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.
References
- 1. captortherapeutics.com [captortherapeutics.com]
- 2. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
BDA-366: A Novel Inducer of Ferroptosis in FLT3-ITD-Mutated Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BDA-366, a small molecule originally identified as a Bcl-2 BH4 domain antagonist, has emerged as a potential therapeutic agent with a multifaceted mechanism of action. While initially investigated for its ability to induce apoptosis, recent findings indicate that in specific cancer cell contexts, this compound can trigger a distinct form of programmed cell death known as ferroptosis. This guide provides a comprehensive overview of the role of this compound in inducing ferroptosis, with a particular focus on its effects in FLT3-ITD-mutated acute myeloid leukemia (AML). It consolidates the current understanding of its mechanism, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Introduction to this compound and Ferroptosis
This compound is a small-molecule antagonist that was initially reported to bind to the BH4 domain of the anti-apoptotic protein Bcl-2 with high affinity (Ki = 3.3 ± 0.73 nM), inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein.[1][2] This was shown to induce robust apoptosis in multiple myeloma and lung cancer cells.[1][3][4] However, subsequent studies have challenged this as the sole mechanism, suggesting this compound can induce apoptosis independently of Bcl-2, potentially through inhibition of the PI3K/AKT pathway and downregulation of Mcl-1.[5][6][7]
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[8] It is morphologically and biochemically distinct from other forms of cell death like apoptosis and necroptosis. Key features of ferroptosis include the depletion of glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and the accumulation of lipid peroxides.[8]
A pivotal recent discovery has identified a novel role for this compound as an inducer of ferroptosis in a specific subtype of cancer. In the FLT3-ITD-mutated monocytic acute myeloid leukemia (AML) cell line MOLM-13, this compound has been shown to induce cell death by activating the ferroptosis pathway.[1][9] This finding opens up new avenues for the therapeutic application of this compound, particularly in cancers that are resistant to traditional apoptosis-inducing agents.
Mechanism of this compound-Induced Ferroptosis
In FLT3-ITD-mutated AML cells, this compound triggers ferroptosis through a multi-pronged mechanism that distinguishes it from its previously described apoptotic functions. The core events are summarized below and depicted in the signaling pathway diagram.
Upregulation of Ferroptosis-Related Genes
This compound treatment in MOLM-13 cells leads to the increased expression of key ferroptosis-related genes, notably:
-
Heme Oxygenase-1 (HMOX1): HMOX1 is an enzyme that catalyzes the degradation of heme, releasing free ferrous iron (Fe²⁺).[10] The upregulation of HMOX1 by this compound contributes to an increase in the intracellular labile iron pool, a critical prerequisite for ferroptosis.[1][9]
-
Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A): While classically known as a cell cycle regulator, CDKN1A (p21) has also been implicated in the regulation of ferroptosis, although its precise role is still under investigation. Its upregulation by this compound suggests a potential link between cell cycle arrest and the induction of ferroptotic cell death.[1][9]
Dysregulation of Iron Homeostasis
A hallmark of this compound-induced ferroptosis is the significant increase in the intracellular concentration of ferrous ions (Fe²⁺).[1][9] This is likely a direct consequence of HMOX1 upregulation. The excess Fe²⁺ participates in Fenton reactions, generating highly reactive hydroxyl radicals that drive lipid peroxidation.[8]
Induction of Oxidative Stress
The accumulation of Fe²⁺ and subsequent Fenton chemistry leads to a surge in reactive oxygen species (ROS), particularly lipid ROS.[1][9] This oxidative burst overwhelms the cell's antioxidant defense mechanisms, leading to widespread damage to polyunsaturated fatty acids within cellular membranes.
Lipid Peroxidation
The culmination of these events is rampant lipid peroxidation.[1][9] The accumulation of lipid peroxides disrupts membrane integrity, leading to increased membrane permeability and eventual cell death, the ultimate execution step of ferroptosis.
It is crucial to note that this ferroptotic mechanism appears to be cell-type specific. In RAS-mutated AML cell lines, this compound does not significantly activate ferroptosis but instead induces pyroptosis through a TLR4-dependent pathway.[1][9]
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound induced ferroptosis in FLT3-ITD AML cells.
Experimental Workflow for Assessing this compound Induced Ferroptosis
Caption: Workflow for ferroptosis assessment after this compound treatment.
Quantitative Data
Specific quantitative data on this compound-induced ferroptosis (e.g., fold-change in HMOX1, ROS levels, or Fe²⁺) is not yet available in peer-reviewed literature, as the primary source is a conference abstract.[1][9] The tables below summarize available data on the potency of this compound in various cell lines, primarily in the context of apoptosis, to provide a general reference for its cytotoxic activity.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |
|---|---|---|---|---|---|
| RPMI8226 | Multiple Myeloma | Annexin V/PI | Apoptosis | ~0.25-0.5 (significant induction) | [3] |
| U266 | Multiple Myeloma | Annexin V/PI | Apoptosis | ~0.25-0.5 (significant induction) | [3] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | Annexin V/PI | LD₅₀ | 1.11 ± 0.46 | [5][11] |
| Normal PBMCs | Healthy Donor | Annexin V/PI | LD₅₀ | 2.03 ± 0.31 | [5][11] |
| OCI-LY-1 | Diffuse Large B-cell Lymphoma | Cell Viability | LD₅₀ | 0.32 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | IC₅₀ (Venetoclax) | <0.1 - 0.2 | [12][13] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | IC₅₀ (Various FLT3i) | <0.001 - 0.035 |[14] |
Note: IC₅₀/LD₅₀ values for this compound in MOLM-13 cells specifically for ferroptosis induction are not currently published. The provided IC₅₀ values for MOLM-13 are for other compounds to give context to the cell line's general sensitivity.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess this compound-induced ferroptosis, based on standard methodologies reported in the literature.
Cell Culture and Treatment
-
Cell Line: MOLM-13 cells (FLT3-ITD positive AML cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed MOLM-13 cells at a desired density (e.g., 2 x 10⁵ cells/mL).
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for different time points (e.g., 24, 48, 72 hours).
-
Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
For ferroptosis inhibition control, pre-treat cells with a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM) for 1-2 hours before adding this compound.
-
Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
This protocol is adapted from standard procedures for measuring lipid ROS.
-
Reagent: C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific).
-
Procedure:
-
After this compound treatment, harvest cells by centrifugation.
-
Wash cells once with PBS.
-
Resuspend cells in PBS containing 2.5 µM C11-BODIPY 581/591.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash cells twice with PBS.
-
Analyze cells immediately by flow cytometry.
-
-
Flow Cytometry Analysis:
-
Use a flow cytometer with 488 nm excitation.
-
Detect the unoxidized form of the probe in the red channel (e.g., PE-Texas Red, ~590 nm emission).
-
Detect the oxidized form of the probe in the green channel (e.g., FITC, ~520 nm emission).
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
Measurement of Intracellular Ferrous Iron (Fe²⁺)
This protocol is based on the use of fluorescent iron probes.
-
Reagent: A fluorescent probe specific for Fe²⁺, such as FerroOrange (e.g., from Dojindo Molecular Technologies).
-
Procedure:
-
Following this compound treatment, harvest and wash cells with HBSS (Hank's Balanced Salt Solution).
-
Resuspend cells in HBSS.
-
Add FerroOrange to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
Analyze by flow cytometry or fluorescence microscopy.
-
-
Flow Cytometry Analysis:
-
Excite the probe at ~543 nm and measure emission at ~580 nm.
-
The mean fluorescence intensity correlates with the intracellular Fe²⁺ concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction:
-
After treatment, harvest ~1-2 x 10⁶ cells.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.
-
Primers (Human):
-
HMOX1 Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'
-
HMOX1 Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
CDKN1A Forward: 5'-TGTCCGTCAGAACCCATGC-3'
-
CDKN1A Reverse: 5'-GGCATCCAAGACCAATCTGC-3'
-
GAPDH (housekeeping) Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH (housekeeping) Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
Cycling Conditions: A standard protocol would be: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.
-
-
Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene (GAPDH) and comparing to the vehicle-treated control.
-
Western Blot Analysis
-
Protein Extraction:
-
After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Primary Antibodies: anti-GPX4, anti-ACSL4, anti-β-actin (loading control).
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ, normalizing to the loading control.
-
Conclusion and Future Directions
The discovery that this compound can induce ferroptosis in FLT3-ITD-mutated AML cells represents a significant advancement in our understanding of this compound's therapeutic potential.[1][9] This mechanism, distinct from its effects on Bcl-2 and apoptosis, suggests that this compound could be effective against cancers that have developed resistance to traditional apoptosis-based therapies. The cell-type specific nature of this effect underscores the importance of patient stratification in the clinical development of this compound.
Future research should focus on several key areas:
-
Elucidation of the full signaling pathway: A detailed investigation is needed to understand how this compound upregulates HMOX1 and CDKN1A and to identify other potential molecular targets involved in its pro-ferroptotic activity.
-
In vivo validation: The efficacy of this compound in inducing ferroptosis and suppressing tumor growth needs to be confirmed in animal models of FLT3-ITD-mutated AML.
-
Combination therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, such as venetoclax or FLT3 inhibitors, could lead to more effective treatment strategies.[15]
-
Biomarker discovery: Identifying reliable biomarkers to predict which patients are most likely to respond to this compound-induced ferroptosis will be critical for its clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Knockdown of heme oxygenase-1 promotes apoptosis and autophagy and enhances the cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 12. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of NRF2 enhances the acute myeloid leukemia cell death induced by venetoclax via the ferroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models [escholarship.org]
BDA-366: A Novel Approach to Overcoming Venetoclax Resistance in Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Venetoclax, a potent and selective BCL-2 inhibitor, has revolutionized the treatment of various hematological malignancies. However, the emergence of intrinsic and acquired resistance poses a significant clinical challenge. BDA-366, a novel small molecule, has emerged as a promising agent to circumvent venetoclax resistance. This technical guide provides a comprehensive overview of the preclinical data on this compound's efficacy in venetoclax-resistant cells, detailing its proposed mechanisms of action, experimental validation, and potential therapeutic strategies. The information is curated for researchers, scientists, and drug development professionals in the field of oncology and hematology.
Introduction to Venetoclax Resistance
Venetoclax resistance is a multifaceted phenomenon primarily driven by the upregulation of other anti-apoptotic BCL-2 family proteins, such as MCL-1 and BCL-XL.[1] These proteins can sequester pro-apoptotic BH3-only proteins, thereby bypassing the BCL-2 blockade induced by venetoclax and preventing the initiation of apoptosis. Other resistance mechanisms include mutations in the BCL-2 BH3-binding groove, alterations in cellular metabolism, and changes in the mitochondrial structure.[2] The development of therapeutic strategies to overcome these resistance mechanisms is a critical unmet need.
This compound: An Overview
This compound was initially identified as a BCL-2 inhibitor with a distinct mechanism of action from BH3 mimetics like venetoclax. It was proposed to act by targeting the BH4 domain of BCL-2, inducing a conformational change that converts BCL-2 from an anti-apoptotic to a pro-apoptotic protein.[3] However, more recent evidence suggests that this compound's anti-cancer effects may be independent of direct BCL-2 binding and could be mediated through alternative pathways.[4][5]
Efficacy of this compound in Venetoclax-Resistant Cells: Preclinical Evidence
Multiple studies have demonstrated the potent cytotoxic activity of this compound in various cancer cell lines, including those that are resistant to venetoclax.
In Vitro Studies
Preclinical studies have shown that this compound effectively induces apoptosis in venetoclax-resistant mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and acute myeloid leukemia (AML) cell lines.[3][6] Notably, the sensitivity to this compound does not consistently correlate with BCL-2 expression levels, suggesting a mechanism of action that is not solely dependent on this protein.[4][5]
Table 1: In Vitro Efficacy of this compound in Venetoclax-Resistant and Sensitive Cell Lines
| Cell Line | Cancer Type | Venetoclax Sensitivity | This compound ED50/IC50 (nM) | Reference |
| MINO | Mantle Cell Lymphoma | Sensitive | ~10-30 | [3][7] |
| MAVER-1 | Mantle Cell Lymphoma | Sensitive | ~10-30 | [3][7] |
| VEN-resistant MINO | Mantle Cell Lymphoma | Resistant | Sensitive | [3] |
| VEN-resistant MAVER-1 | Mantle Cell Lymphoma | Resistant | Sensitive | [3] |
| CLL Cell Lines (n=7) | Chronic Lymphocytic Leukemia | Resistant | Sensitive | [3] |
| Ri-1 VR | Diffuse Large B-cell Lymphoma | Very Resistant | Sensitive | [4] |
| NOMO-1 | Monocytic AML (RAS-mutated) | Resistant | More potent than VEN | [6][8] |
| MOLM-13 | AML (FLT3-ITD) | - | Potent | [6][8] |
ED50: Effective dose for 50% of maximal effect; IC50: Half-maximal inhibitory concentration. Values are approximate and compiled from the referenced literature.
In Vivo Studies
In vivo experiments using mouse xenograft models have corroborated the anti-tumor efficacy of this compound. In a NOMO-1 cell line-derived mouse model of RAS-mutated monocytic AML, this compound treatment significantly suppressed tumor growth and splenic infiltration of tumor cells with a favorable safety profile.[6][8]
Mechanisms of Action of this compound in Venetoclax-Resistant Cells
The precise mechanism by which this compound overcomes venetoclax resistance is an area of active investigation, with several compelling hypotheses supported by experimental data.
The BCL-2 BH4 Domain Hypothesis (Initial Proposal)
The initial hypothesis suggested that this compound binds to the BH4 domain of BCL-2, inducing a conformational change that exposes the BH3 domain. This "converted" BCL-2 then acts as a pro-apoptotic protein, activating BAX and leading to apoptosis.[3] This proposed mechanism is distinct from venetoclax, which competitively inhibits the binding of pro-apoptotic proteins to the BH3 groove of BCL-2.
Figure 1: Proposed initial mechanism of this compound action on BCL-2.
BCL-2 Independent Mechanisms and Modulation of MCL-1
Subsequent studies have challenged the direct BCL-2 antagonist model. It has been shown that this compound-induced apoptosis does not always correlate with BCL-2 protein levels and can occur in cells lacking BCL-2.[4][5] An alternative and compelling mechanism involves the downregulation of MCL-1, a key resistance factor in venetoclax-treated cells.[4] this compound has been shown to reduce MCL-1 protein levels, thereby sensitizing cells to apoptosis.[4] This effect may be mediated through the inhibition of the PI3K/AKT signaling pathway, which is known to regulate MCL-1 expression and stability.[4][9]
Figure 2: this compound mediated inhibition of the PI3K/AKT/MCL-1 axis.
Induction of Cell Differentiation and Pyroptosis in RAS-mutated AML
In the context of venetoclax-resistant RAS-mutated monocytic AML, this compound has been shown to exert its anti-leukemic effects through a novel mechanism involving the Toll-like receptor 4 (TLR4) pathway.[6][8] this compound binds to TLR4, activating downstream signaling that promotes the differentiation of primitive monocytes into pro-inflammatory M1 macrophages and induces pyroptosis, a form of inflammatory cell death.[6][8] This mechanism is independent of the BCL-2 and RAS/ERK pathways.[6][8]
Figure 3: this compound activation of the TLR4 pathway in RAS-mutated AML.
Induction of Ferroptosis in FLT3-ITD-mutated AML
In FLT3-ITD-mutated AML cells, this compound has been demonstrated to induce cell death by activating the ferroptosis pathway.[6][8] This is characterized by the increased expression of ferroptosis-related genes, and an accumulation of ferrous ions, reactive oxygen species (ROS), and lipids.[6][8]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound.
Cell Culture and Generation of Venetoclax-Resistant Lines
-
Cell Lines: Various hematological cancer cell lines (e.g., MINO, MAVER-1, Ri-1, NOMO-1, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Generation of Resistant Lines: Venetoclax-resistant cell lines are typically generated by continuous exposure to escalating concentrations of venetoclax over a prolonged period.[3] Resistance is confirmed by assessing the half-maximal effective concentration (EC50) for cell killing.
Cell Viability and Apoptosis Assays
-
Cell Viability: Assays such as CellTiter-Glo® are used to measure ATP levels as an indicator of cell viability after treatment with this compound and/or venetoclax.
-
Apoptosis: Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Protocol Overview:
-
Cells are treated with the indicated concentrations of this compound for a specified time.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After incubation in the dark, the samples are analyzed by flow cytometry.
-
The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
-
-
Figure 4: General workflow for an Annexin V/PI apoptosis assay.
Western Blotting
-
Purpose: To determine the expression levels of key proteins in the BCL-2 family (e.g., BCL-2, MCL-1, BCL-XL) and signaling pathways (e.g., p-AKT, AKT).
-
Protocol Overview:
-
Cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Dynamic BH3 Profiling
-
Purpose: To assess the mitochondrial apoptotic priming of cells in response to drug treatment.
-
Methodology: This technique involves permeabilizing the outer mitochondrial membrane of treated cells and exposing them to a panel of synthetic BH3 peptides. The release of cytochrome c from the mitochondria is then measured as an indicator of the cell's proximity to apoptosis. An increase in cytochrome c release in this compound-treated cells compared to control cells would indicate on-target engagement of the apoptotic machinery.
Combination Therapy Potential
The distinct mechanisms of action of this compound and venetoclax suggest a strong rationale for their combination. By targeting different nodes in the apoptosis pathway, this combination has the potential to induce synergistic cytotoxicity and overcome resistance. For instance, this compound-mediated downregulation of MCL-1 could re-sensitize venetoclax-resistant cells to BCL-2 inhibition.[4]
Conclusion and Future Directions
This compound represents a promising therapeutic agent with the potential to overcome venetoclax resistance in a variety of hematological malignancies. Its multifaceted mechanisms of action, including the modulation of MCL-1, activation of the TLR4 pathway, and induction of ferroptosis, offer multiple avenues for therapeutic intervention. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile, both as a monotherapy and in combination with venetoclax and other anti-cancer agents. A deeper understanding of the molecular determinants of response to this compound will be crucial for patient stratification and the development of personalized treatment strategies.
References
- 1. Dynamic BH3 profiling-poking cancer cells with a stick - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. Dynamic BH3 Profiling Predicts Drug Response - Innovations [innovations.dana-farber.org]
- 6. kumc.edu [kumc.edu]
- 7. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. protocols.io [protocols.io]
- 9. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Off-Target Landscape of BDA-366: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDA-366 was initially identified as a potent and selective small-molecule antagonist of the B-cell lymphoma 2 (Bcl-2) BH4 domain, with a reported high binding affinity (Ki = 3.3 ± 0.73 nM)[1]. The intended mechanism of action involves inducing a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein, ultimately leading to cancer cell death[1][2][3][4][5]. This was proposed to occur through the exposure of the BH3 domain of Bcl-2, which then activates Bax and Bak, key effectors of the intrinsic apoptosis pathway[2][6][7]. However, emerging evidence strongly suggests that this compound exerts its cytotoxic effects through various off-target mechanisms that are independent of its interaction with Bcl-2[6][7]. This guide provides an in-depth technical overview of the known and putative off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the on-target and off-target activities of this compound.
Table 1: Binding Affinities and Dissociation Constants
| Target | Assay Type | Value | Reference |
| Bcl-2 (BH4 domain) | Cell-free assay | Ki = 3.3 ± 0.73 nM | [1] |
| Toll-like receptor 4 (TLR4) | Surface Plasmon Resonance | Kd = 3.99 x 10⁻⁷ M | [7] |
Table 2: Cellular Potency and Dose-Response
| Cell Line | Assay Type | Endpoint | Value | Notes | Reference |
| Chronic Lymphocytic Leukemia (CLL) cells (n=39) | Annexin V/PI | LD50 | 1.11 ± 0.46 µM | Significantly more toxic than in normal PBMCs | [8] |
| Normal Peripheral Blood Mononuclear Cells (PBMCs) (n=6) | Annexin V/PI | LD50 | 2.03 ± 0.31 µM | [8] | |
| OCI-LY-1 (DLBCL) | Western Blot | pAKT reduction | Effective at 0.6 µM | [2] | |
| OCI-LY-1 (DLBCL) | Western Blot | Mcl-1 downregulation | Effective at 0.6 µM | [2] | |
| HT and HT Bcl-2 cells | Western Blot | Mcl-1 reduction | Significant at ≥ 3 µM | [2] | |
| Primary CLL cells | Western Blot | Mcl-1 reduction | Significant reduction observed | [2] | |
| RPMI8226 (Multiple Myeloma) | Annexin V/PI | Apoptosis | 84.2% at 0.5 µM | After 48 hours | |
| U266 (Multiple Myeloma) | Annexin V/PI | Apoptosis | 60.6% at 0.5 µM | After 48 hours |
Off-Target Mechanisms of Action
Recent studies have revealed a more complex pharmacological profile for this compound than initially described. The primary off-target effects are detailed below.
Inhibition of the PI3K/AKT Signaling Pathway
A significant off-target effect of this compound is the inhibition of the PI3K/AKT signaling pathway[6][7][9]. This pathway is crucial for cell survival, proliferation, and metabolism.
-
Mechanism: this compound has been shown to decrease the phosphorylation of AKT (pAKT) without affecting the total AKT levels, indicating a disruption in the upstream signaling cascade[2][9]. The anthraquinone core structure of this compound is a known feature of some PI3K/AKT pathway inhibitors[9].
-
Downstream Consequences: Inhibition of AKT activity leads to reduced phosphorylation of its downstream targets, including GSK3. This, in turn, can affect the stability and expression of pro-survival proteins like Mcl-1[2].
Downregulation of Mcl-1
This compound induces the degradation of the anti-apoptotic protein Mcl-1, a key factor in the survival of many cancer cells[2][6]. This effect appears to be a downstream consequence of PI3K/AKT pathway inhibition and is independent of Bcl-2[2].
-
Dose-Dependent Effect: The reduction in Mcl-1 protein levels has been observed in a dose-dependent manner in various cancer cell lines[2].
Bcl-2 Dephosphorylation
Treatment with this compound leads to the dephosphorylation of Bcl-2 at Ser70[3]. Phosphorylation at this site is known to enhance the anti-apoptotic function of Bcl-2. This dephosphorylation represents another layer of regulation on Bcl-2 activity, potentially contributing to the pro-apoptotic effects of this compound, albeit through a mechanism distinct from direct BH4 domain antagonism.
TLR4 Agonism and Induction of Pyroptosis
In monocytic leukemia cells, this compound has been shown to bind to Toll-like receptor 4 (TLR4) with a dissociation constant of 3.99 x 10⁻⁷ M[7]. This interaction activates downstream signaling pathways, leading to:
-
Macrophage Differentiation: Promotion of differentiation into pro-inflammatory M1 macrophages[7].
-
Pyroptosis: Induction of pyroptosis, a form of lytic, inflammatory cell death, through the JNK/c-Jun pathway[7]. This is accompanied by the release of inflammatory cytokines such as IL-1β and IL-18[7].
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of BDA-366: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BDA-366, initially identified as a small-molecule antagonist of the B-cell lymphoma-2 (Bcl-2) BH4 domain, has emerged as a compound with a multifaceted and complex impact on cellular signaling. While early research highlighted its ability to induce a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein, subsequent studies have unveiled Bcl-2-independent mechanisms of action. This guide provides an in-depth technical overview of the current understanding of this compound's effects on key cellular signaling pathways, including the originally proposed Bcl-2-dependent apoptosis, as well as the more recently discovered inhibition of the PI3K/AKT pathway and activation of the Toll-like receptor 4 (TLR4) signaling cascade. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
The evasion of apoptosis is a hallmark of cancer, and the Bcl-2 family of proteins are central regulators of this process. Bcl-2 itself is a potent anti-apoptotic protein, often overexpressed in various malignancies, making it a prime target for therapeutic intervention. This compound was initially developed as a novel Bcl-2 inhibitor that, unlike the well-known BH3 mimetics, was designed to target the BH4 domain of Bcl-2.[1][2][3] This unique proposed mechanism suggested that this compound could convert Bcl-2 into a pro-apoptotic effector, triggering Bax/Bak-dependent apoptosis.[1][2]
However, the scientific narrative of this compound has evolved. Mounting evidence now suggests that this compound can induce apoptosis in cancer cells independently of Bcl-2 expression and function.[4][5][6] These studies have implicated other critical signaling pathways in the cytotoxic effects of this compound, namely the PI3K/AKT and TLR4 pathways.[5][6][7] This guide will explore both the canonical and non-canonical signaling pathways affected by this compound, providing a balanced and detailed perspective on its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various studies.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell/System | Reference |
| Ki for Bcl-2 | 3.3 ± 0.73 nM | Cell-free assay | [1] |
| LD50 in CLL cells | 1.11 ± 0.46 µM | Primary Chronic Lymphocytic Leukemia (CLL) cells | [8] |
| LD50 in normal PBMCs | 2.03 ± 0.31 µM | Peripheral Blood Mononuclear Cells | [8] |
| Dissociation Constant (Kd) for TLR4 | 3.99 x 10⁻⁷ M | RAS-mutated NOMO-1 cell line | [5][7] |
Table 2: Effects of this compound on Apoptosis in Myeloma Cell Lines
| Cell Line | This compound Concentration | Apoptotic Cells (%) | Reference |
| RPMI8226 | 0.1 µM | ~20% | [2] |
| 0.25 µM | ~40% | [2] | |
| 0.5 µM | ~60% | [2] | |
| U266 | 0.1 µM | ~15% | [2] |
| 0.25 µM | ~30% | [2] | |
| 0.5 µM | ~50% | [2] |
Note: Apoptosis was measured after 48 hours of treatment.
Signaling Pathways Modulated by this compound
The Originally Proposed Mechanism: Bcl-2 BH4 Domain Antagonism
The initial hypothesis for this compound's mechanism of action centered on its ability to bind to the BH4 domain of Bcl-2.[1][2][3] This interaction was proposed to induce a conformational change in Bcl-2, exposing its BH3 domain. The newly exposed BH3 domain would then allow Bcl-2 to act as a pro-apoptotic protein, activating Bax and leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[1][2] this compound was also shown to inhibit the interaction between Bcl-2 and the inositol 1,4,5-trisphosphate receptor (IP3R), leading to increased calcium release from the endoplasmic reticulum, a known trigger for apoptosis.[1]
Figure 1: Proposed Bcl-2-dependent apoptotic pathway induced by this compound.
An Alternative Mechanism: Inhibition of the PI3K/AKT Signaling Pathway
More recent evidence has challenged the centrality of the Bcl-2-dependent mechanism. Studies in chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) have shown that this compound-induced apoptosis does not correlate with Bcl-2 protein levels and can occur in Bcl-2-negative cells.[4][6] These investigations revealed that this compound can inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[6] Inhibition of this critical survival pathway leads to several downstream effects that promote apoptosis, including:
-
Reduced Mcl-1 Expression: The PI3K/AKT pathway is a known positive regulator of the anti-apoptotic protein Mcl-1. This compound treatment has been shown to decrease Mcl-1 protein levels.[6]
-
Bcl-2 Dephosphorylation: this compound treatment leads to the dephosphorylation of Bcl-2 at Ser70, a modification that can impact its anti-apoptotic function.[2][6]
Figure 2: this compound-mediated inhibition of the PI3K/AKT pathway.
A Novel Target: Activation of TLR4 Signaling and Induction of Pyroptosis
In the context of venetoclax-resistant RAS-mutated monocytic acute myeloid leukemia (AML), this compound has been shown to exert its anti-tumor effects through a novel mechanism involving the Toll-like receptor 4 (TLR4).[5][7] this compound binds to TLR4 with high affinity, triggering downstream signaling that leads to:
-
Macrophage Differentiation: Activation of the TLR4 pathway promotes the differentiation of primitive monocytes into pro-inflammatory M1 macrophages.[5][7]
-
Pyroptosis: this compound induces pyroptosis, a form of inflammatory cell death, through the activation of the JNK/c-Jun pathway and the upregulation of inflammatory factors such as IL-1β and IL-18.[5][7]
This mechanism appears to be independent of both Bcl-2 and the RAS/ERK pathways.[7]
References
- 1. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the PI3K/AKT signaling pathway sensitizes diffuse large B-cell lymphoma cells to treatment with proteasome inhibitors via suppression of BAG3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
Methodological & Application
BDA-366 Experimental Protocol for Cell Culture: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDA-366 is a small molecule antagonist initially identified as a selective binder to the BH4 domain of the anti-apoptotic protein Bcl-2.[1][2] This interaction was proposed to induce a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein, ultimately leading to cancer cell death.[2][3] However, subsequent research has challenged this as the sole mechanism of action. Evidence suggests that this compound can induce apoptosis independently of Bcl-2 expression levels.[4] This alternative pathway is thought to involve the inhibition of the PI3K/AKT signaling pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1.[4] this compound has shown efficacy in various cancer cell lines, particularly in hematological malignancies such as multiple myeloma (MM), chronic lymphocytic leukemia (CLL), and diffuse large B-cell lymphoma (DLBCL), as well as in lung cancer.[2][4]
These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including its mechanism of action, protocols for assessing its effects, and quantitative data on its efficacy.
Mechanism of Action
This compound exhibits a dual mechanism of action, making it a compound of interest for cancer research.
1. Bcl-2 Dependent Pathway (Initially Proposed): this compound was first described as a Bcl-2 BH4 domain antagonist.[2] It binds to the BH4 domain of Bcl-2, inducing a conformational change that exposes the BH3 domain.[3] This transformed Bcl-2 can then no longer sequester pro-apoptotic proteins like Bax, leading to Bax activation, mitochondrial outer membrane permeabilization, and subsequent caspase activation, culminating in apoptosis.[2]
2. Bcl-2 Independent Pathway (Alternative Mechanism): More recent studies have shown that the cytotoxic effects of this compound do not always correlate with Bcl-2 expression levels.[4] An alternative mechanism involves the inhibition of the PI3K/AKT signaling pathway.[4] By inhibiting this pathway, this compound leads to a reduction in the levels of phosphorylated AKT (p-AKT). This, in turn, affects the stability of the anti-apoptotic protein Mcl-1, leading to its degradation and subsequent induction of apoptosis.[4]
Signaling Pathway Diagrams
Caption: Proposed Bcl-2 Dependent Signaling Pathway of this compound.
Caption: Alternative PI3K/AKT/Mcl-1 Signaling Pathway of this compound.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the quantitative data on the effectiveness of this compound in inducing cell death in various cancer cell lines.
| Cell Line | Cancer Type | Metric | Value (µM) | Citation |
| RPMI8226 | Multiple Myeloma | - | - | [2] |
| U266 | Multiple Myeloma | - | - | [2] |
| Primary MM Cells | Multiple Myeloma | - | - | [2] |
| CLL Cells | Chronic Lymphocytic Leukemia | LD50 | 1.11 ± 0.46 | [1][5] |
| PFEIFFER | Diffuse Large B-cell Lymphoma | LD50 | 0.19 | |
| OCI-LY-18 | Diffuse Large B-cell Lymphoma | LD50 | 0.32 | |
| OCI-LY-1 | Diffuse Large B-cell Lymphoma | LD50 | 0.33 | |
| TOLEDO | Diffuse Large B-cell Lymphoma | LD50 | 0.41 | |
| Ri-1 | Diffuse Large B-cell Lymphoma | LD50 | 0.58 | |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | LD50 | 0.81 | |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | LD50 | 4.34 | |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | LD50 | 6.31 | |
| Normal PBMCs | Non-cancerous Peripheral Blood Cells | LD50 | 2.03 ± 0.31 | [1][5] |
| Cell Line | Cancer Type | This compound Conc. (µM) | % Apoptosis (48h) | Citation |
| RPMI8226 | Multiple Myeloma | 0.1 | ~20% | [2] |
| 0.25 | ~50% | [2] | ||
| 0.5 | 84.2% | [2] | ||
| U266 | Multiple Myeloma | 0.1 | ~15% | [2] |
| 0.25 | ~35% | [2] | ||
| 0.5 | 60.6% | [2] | ||
| Primary MM Cells | Multiple Myeloma | 0.25 | 32.4% (24h) | |
| 0.5 | 63.4% (24h) |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a concentration of 10-20 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be used for up to six months.[6]
General Cell Culture and Treatment Protocol
-
Cell Seeding: Seed the desired cancer cell line in a suitable culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure cells are in the exponential growth phase at the time of treatment.
-
Adherence: For adherent cell lines, allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Experimental Workflow Diagram
Caption: General Experimental Workflow for this compound Cell Culture Experiments.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Harvesting: After treatment, collect both adherent and suspension cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
FACS Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blotting for p-AKT and Mcl-1
This protocol is used to assess the effect of this compound on the PI3K/AKT signaling pathway.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined from the manufacturer's datasheet.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of p-AKT and Mcl-1 to the loading control and total AKT.
Conclusion
This compound is a promising anti-cancer agent with a complex mechanism of action that involves both Bcl-2 dependent and independent pathways. The provided protocols offer a framework for researchers to investigate the effects of this compound in various cancer cell models. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible data. Further research into the efficacy of this compound in a broader range of solid tumors and in combination with other therapeutic agents is warranted.
References
- 1. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 4. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of BDA-366 in Mouse Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using the Bcl-2 inhibitor BDA-366 in mouse xenograft models. The information is compiled from various studies to guide the design and execution of preclinical efficacy assessments.
Introduction
This compound is a novel small molecule antagonist of the B-cell lymphoma-2 (Bcl-2) protein.[1][2] It functions by binding to the BH4 domain of Bcl-2, which induces a conformational change that converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein.[1][3] This mechanism of action is distinct from BH3 mimetics.[1] In vivo studies in mouse xenograft models have demonstrated that this compound can effectively suppress the growth of various human cancer cell lines, including multiple myeloma and monocytic leukemia, without significant toxicity to normal cells.[1][4][5]
Data Summary of In Vivo Studies
The following tables summarize the quantitative data from key in vivo studies of this compound in mouse xenograft models.
Table 1: Efficacy of this compound in Human Multiple Myeloma Xenografts
| Cell Line | Mouse Model | This compound Dosage & Administration | Treatment Schedule | Key Findings | Reference |
| RPMI8226 | NOD-scid/IL2Rγnull (NSG) | 10 mg/kg, Intraperitoneal (i.p.) | Every 2 days from day 4 to 12 | Significant inhibition of myeloma tumor growth. | [1] |
| U266 | NOD-scid/IL2Rγnull (NSG) | 10 mg/kg, Intraperitoneal (i.p.) | Every 2 days from day 4 to 12 | Substantial suppression of human MM xenograft growth. No significant effect on body weight. | [1] |
Table 2: Efficacy of this compound in RAS-Mutated Monocytic Leukemia Xenografts
| Cell Line | Mouse Model | This compound Dosage & Administration | Treatment Schedule | Key Findings | Reference |
| NOMO-1 | Not Specified | Not Specified | Not Specified | Significantly suppressed tumor growth and splenic infiltration of tumor cells. No significant effect on routine blood parameters. | [4][5] |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Lines: Human multiple myeloma cell lines (e.g., RPMI8226, U266) or other relevant cancer cell lines (e.g., NOMO-1).
-
Culture Conditions: Grow cells in their recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Harvest cells during the exponential growth phase (approximately 80-90% confluency).
-
Cell Preparation: Wash the harvested cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) and resuspend them in a suitable medium for injection (e.g., a mixture of medium and Matrigel) at the desired concentration.[6] A typical concentration is 0.5-2 million cells in 200 µl.[6]
Mouse Xenograft Model Establishment
-
Mouse Strain: Immunocompromised mice such as NOD-scid/IL2Rγnull (NSG) mice are recommended to support the growth of human cell lines.[1][6]
-
Implantation:
-
Tumor Growth Monitoring:
This compound Administration
-
Drug Preparation:
-
This compound is a small molecule that can be dissolved in a suitable vehicle for in vivo administration. A common solvent is DMSO.[3]
-
For a 10 mg/kg dose, prepare the stock solution and dilute it in a vehicle appropriate for intraperitoneal injection. A sample preparation could involve dissolving this compound in DMSO, then diluting with PEG300, Tween80, and water.[3]
-
-
Administration Route: Intraperitoneal (i.p.) injection is a commonly used route for this compound administration in mouse models.[1][3]
-
Dosage and Schedule: A typical dosing regimen is 10 mg/kg administered every two days.[1] The treatment duration can vary depending on the study design, for example, from day 4 to day 12 after tumor cell implantation.[1]
-
Control Group: The control group should receive injections of the vehicle (e.g., DMSO) following the same schedule as the this compound treated group.[1]
Assessment of Efficacy and Toxicity
-
Tumor Growth Inhibition: Continue to monitor and record tumor volumes throughout the study. At the end of the study, excise the tumors and measure their weight.
-
Toxicity Monitoring: Monitor the general health and body weight of the mice throughout the experiment.[1]
-
Pharmacodynamic Studies:
-
Collect tumor tissues at the end of the study for further analysis.
-
Immunohistochemistry (IHC): Analyze the expression of apoptosis markers (e.g., cleaved caspase-3) and Bcl-2 in tumor sections.
-
Western Blotting: Analyze protein expression levels of Bcl-2, Mcl-1, and components of the PI3K/AKT pathway in tumor lysates.[7]
-
Flow Cytometry: If tumors are disaggregated, flow cytometry can be used to assess apoptosis (e.g., Annexin V staining).[3]
-
Visualizations
Signaling Pathways of this compound
References
- 1. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for Assessing Apoptosis Induced by BDA-366 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: BDA-366 is a small molecule identified as a B-cell lymphoma-2 (Bcl-2) BH4 domain antagonist.[1][2] The Bcl-2 family of proteins are crucial regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[3] Anti-apoptotic members like Bcl-2 prevent programmed cell death, while pro-apoptotic members promote it.[4] this compound was initially proposed to induce apoptosis by binding to the BH4 domain of Bcl-2, causing a conformational change that converts Bcl-2 from a survival protein into a pro-apoptotic one, leading to BAX activation and subsequent cell death.[1][2] This mechanism suggests this compound could be effective against cancers that overexpress Bcl-2 for survival, such as multiple myeloma and certain lung cancers.[1][2]
However, more recent studies have challenged this model, suggesting that this compound can induce apoptosis independently of Bcl-2 expression levels.[5][6] These studies propose alternative mechanisms, such as the inhibition of the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced levels of the anti-apoptotic protein Mcl-1.[5][7] Regardless of the precise upstream mechanism, the terminal events involve the activation of the mitochondrial apoptosis pathway.
This application note provides a set of detailed protocols for researchers to effectively quantify and characterize apoptosis in response to this compound treatment using three standard methods: Annexin V/Propidium Iodide staining for flow cytometry, Caspase-3 activity assays, and Western blot analysis of key apoptotic markers.
Proposed Signaling Pathway for this compound Induced Apoptosis
The diagram below illustrates the proposed intrinsic apoptosis pathway initiated by this compound. The drug targets the Bcl-2 protein, leading to the activation of pro-apoptotic proteins like BAX. This triggers mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and initiating the caspase cascade that executes apoptosis.
Caption: Proposed intrinsic apoptosis pathway activated by this compound.
Experimental Protocols
This section details the methodologies for treating cells with this compound and subsequently analyzing apoptosis.
Overall Experimental Workflow
The following diagram outlines the general workflow for conducting apoptosis assays after treating cultured cells with this compound.
Caption: General workflow for this compound apoptosis assays.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is used to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[9] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluence and treat with various concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM) and a vehicle control for a specified time (e.g., 48 hours).[1][2]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cell suspension at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS, centrifuging after each wash.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[11] Analyze the samples by flow cytometry within one hour. Be sure to include controls for compensation (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.[11]
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[11]
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of executioner caspase-3, a key mediator of apoptosis.[12][13] The assay uses a synthetic substrate (e.g., Ac-DEVD-AMC) which, when cleaved by active caspase-3, releases a fluorescent compound (AMC) that can be quantified.[13]
Materials:
-
Caspase-3 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-AMC substrate)
-
Treated and control cells
-
Microplate reader capable of fluorescence detection (Ex/Em = 380/420-460 nm)
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 1. Aim for 1-2 x 10^6 cells per sample.
-
Cell Lysis: Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[14] Incubate on ice for 10-15 minutes.[15]
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume to ~50 µL with cell lysis buffer.
-
Substrate Addition: Prepare the reaction master mix according to the kit manufacturer's instructions (typically reaction buffer + DTT + DEVD-AMC substrate). Add 50 µL of the master mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Measurement: Read the fluorescence using a microplate reader (Excitation ~380 nm, Emission ~440 nm).[13]
Protocol 3: Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic pathway.
Key Protein Targets:
-
Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), Mcl-1 (anti-apoptotic).[7]
-
Executioner Caspases: Pro-Caspase-3 (~32 kDa) and Cleaved Caspase-3 (~17/19 kDa).[16]
-
Caspase Substrates: Full-length PARP (~116 kDa) and Cleaved PARP (~89 kDa).[7]
-
Loading Control: β-actin or GAPDH.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membrane
-
Primary antibodies (specific for targets listed above)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment & Lysis: Treat cells as described previously. Harvest and wash cells, then lyse in ice-cold RIPA buffer.[17] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[17]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[17]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an appropriate percentage SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[17]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imager.[18]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize target protein levels to the loading control.[17]
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Flow Cytometry Analysis of Apoptosis
| Treatment Group | Concentration (µM) | % Viable Cells (Q4: AnnV-/PI-) | % Early Apoptotic Cells (Q3: AnnV+/PI-) | % Late Apoptotic/Necrotic Cells (Q2: AnnV+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.1 | 80.4 ± 3.5 | 12.1 ± 1.9 | 7.5 ± 1.2 |
| This compound | 0.25 | 65.1 ± 4.2 | 22.8 ± 2.7 | 12.1 ± 1.8 |
| This compound | 0.5 | 40.7 ± 5.1 | 35.6 ± 3.3 | 23.7 ± 2.5 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Caspase-3 Activity
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Vehicle Control | 0 | 1540 ± 120 | 1.0 |
| This compound | 0.1 | 3210 ± 250 | 2.1 |
| This compound | 0.25 | 6850 ± 480 | 4.4 |
| This compound | 0.5 | 11200 ± 890 | 7.3 |
| Data are presented as mean ± SD from three independent experiments. |
Table 3: Western Blot Densitometry Analysis
| Treatment Group | Concentration (µM) | Relative Bcl-2 Expression | Relative Bax Expression | Bax/Bcl-2 Ratio | Relative Cleaved PARP Expression |
| Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 | 1.00 ± 0.11 |
| This compound | 0.1 | 0.85 ± 0.07 | 1.21 ± 0.10 | 1.42 | 2.50 ± 0.24 |
| This compound | 0.25 | 0.62 ± 0.09 | 1.45 ± 0.13 | 2.34 | 5.10 ± 0.48 |
| This compound | 0.5 | 0.41 ± 0.06 | 1.68 ± 0.15 | 4.10 | 8.90 ± 0.75 |
| Expression levels are normalized to a loading control and then to the vehicle control. Data are mean ± SD. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. mpbio.com [mpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Measuring the Conformational Shift of Bcl-2 Induced by BDA-366: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 2 (Bcl-2) is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of many cancers, contributing to therapeutic resistance. BDA-366 is a novel small-molecule antagonist that targets the BH4 domain of Bcl-2.[1][2] Unlike traditional BH3 mimetics, this compound induces a conformational change in Bcl-2, converting it from a pro-survival protein into a pro-apoptotic one.[1][3][4] This functional switch is accompanied by the exposure of the otherwise buried BH3 domain.[3] These application notes provide detailed protocols for investigating and quantifying the this compound-induced conformational change in Bcl-2, a critical step in the evaluation of this and similar targeted therapies.
Signaling Pathway Overview
The binding of this compound to the BH4 domain of Bcl-2 initiates a cascade of events that ultimately leads to apoptosis. The induced conformational change in Bcl-2 is a pivotal event, leading to the exposure of its BH3 domain. This "pro-apoptotic" conformation of Bcl-2 can then contribute to the activation of downstream effectors of apoptosis.
Caption: this compound induced apoptotic signaling pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols, illustrating the expected outcomes of this compound treatment.
Table 1: Flow Cytometry Analysis of Bcl-2 BH3 Domain Exposure
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of BH3 Domain Exposure | Fold Change vs. Control |
| Vehicle Control | 0 | 150 ± 15 | 1.0 |
| This compound | 0.1 | 320 ± 25 | 2.1 |
| This compound | 0.5 | 750 ± 50 | 5.0 |
| This compound | 1.0 | 1200 ± 80 | 8.0 |
Table 2: Co-Immunoprecipitation of Bcl-2 with Anti-BH3 Domain Antibody
| Treatment Group | Concentration (µM) | Amount of Immunoprecipitated Bcl-2 (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 0 | 100 ± 10 | 1.0 |
| This compound | 0.5 | 450 ± 35 | 4.5 |
| This compound | 1.0 | 820 ± 60 | 8.2 |
Table 3: Fluorescence Polarization Assay of Bcl-2 Interaction with a BH3-Peptide
| Treatment Group | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition of Interaction |
| No this compound | 0 | 350 ± 20 | 0% |
| This compound | 0.1 | 280 ± 15 | 20% |
| This compound | 0.5 | 150 ± 12 | 57% |
| This compound | 1.0 | 80 ± 8 | 77% |
Experimental Protocols
Protocol 1: Detection of Bcl-2 Conformational Change by Flow Cytometry
This protocol details the use of an antibody specific to the exposed BH3 domain of Bcl-2 to quantify the conformational change induced by this compound in intact cells using flow cytometry.[3][5]
Workflow:
Caption: Flow cytometry workflow for detecting Bcl-2 conformational change.
Materials:
-
Cell line of interest (e.g., RPMI8226 multiple myeloma cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-Bcl-2 (BH3 domain specific)
-
Secondary antibody: Fluorescently-conjugated anti-species IgG
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
-
Cell Harvest and Fixation:
-
Harvest cells by trypsinization or scraping.
-
Wash cells once with cold PBS.
-
Resuspend cells in Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Permeabilization:
-
Resuspend fixed cells in Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Staining:
-
Resuspend cells in Blocking Buffer and incubate for 30 minutes at room temperature.
-
Add the primary antibody (anti-BH3 Bcl-2) at the manufacturer's recommended dilution and incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Resuspend cells in Blocking Buffer containing the fluorescently-conjugated secondary antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Wash cells three times with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer (PBS with 1% BSA).
-
Analyze the cells on a flow cytometer, exciting and detecting the fluorescence at the appropriate wavelengths.
-
Quantify the mean fluorescence intensity (MFI) for each treatment group.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Exposed BH3 Domain
This protocol utilizes an antibody that specifically recognizes the exposed BH3 domain to immunoprecipitate Bcl-2 after this compound treatment. The amount of immunoprecipitated Bcl-2 is then quantified by Western blotting.
Workflow:
Caption: Co-Immunoprecipitation workflow.
Materials:
-
Treated and untreated cell pellets
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Protein A/G agarose or magnetic beads
-
Primary antibody: Anti-Bcl-2 (BH3 domain specific)
-
Primary antibody: Anti-Bcl-2 (for Western blotting, recognizing a different epitope)
-
Secondary antibody: HRP-conjugated anti-species IgG
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis:
-
Lyse cell pellets in ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing Lysate:
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-BH3 Bcl-2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with Co-IP Lysis Buffer.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-Bcl-2 antibody for Western blotting.
-
Detect the signal using an HRP-conjugated secondary antibody and chemiluminescence.
-
Quantify the band intensity to determine the amount of immunoprecipitated Bcl-2.
-
Protocol 3: Fluorescence Polarization (FP) Assay
This biophysical assay measures the disruption of the interaction between Bcl-2 and a fluorescently labeled BH3-domain peptide in the presence of this compound. A decrease in fluorescence polarization indicates that this compound is preventing the peptide from binding to Bcl-2, which can be an indirect measure of a conformational change that alters the BH3-binding groove.[6][7][8][9][10]
Workflow:
Caption: Fluorescence Polarization assay workflow.
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BH3-domain peptide (e.g., FITC-Bad or FITC-Bim peptide)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorescently labeled BH3 peptide in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of recombinant Bcl-2 in the assay buffer.
-
-
Incubation:
-
In a 384-well plate, add the assay buffer, fluorescently labeled BH3 peptide, and either this compound or vehicle control.
-
Add the Bcl-2 protein to initiate the binding reaction.
-
Include controls for unbound peptide (no Bcl-2) and bound peptide (no this compound).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition of the Bcl-2/BH3-peptide interaction for each concentration of this compound.
-
Plot the percent inhibition as a function of this compound concentration to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the conformational changes in Bcl-2 induced by this compound. By employing a combination of cell-based assays and biophysical techniques, a comprehensive understanding of the mechanism of action of this and other BH4-domain antagonists can be achieved, facilitating the development of novel cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Bax Activation Assay with BDA-366 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bax, a pro-apoptotic member of the Bcl-2 family, plays a pivotal role in the intrinsic pathway of apoptosis. Upon activation, Bax undergoes a conformational change, translocates from the cytosol to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately culminating in cell death. Consequently, small molecules that can modulate Bax activation are of significant interest as potential therapeutic agents, particularly in oncology.
BDA-366 is a small molecule that has been investigated for its pro-apoptotic effects, which are mediated through the activation of Bax.[1][2] Initially identified as a Bcl-2 BH4 domain antagonist that converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein, more recent evidence suggests a Bcl-2-independent mechanism.[1][3] This alternative pathway involves the inhibition of the PI3K/AKT signaling cascade, leading to the downregulation of the anti-apoptotic protein Mcl-1, thereby indirectly promoting Bax activation.[1][4]
These application notes provide a comprehensive overview of the methodologies to study the effects of this compound on Bax activation. The protocols detailed below will enable researchers to investigate the conformational changes in Bax, its oligomerization, and the downstream consequences of its activation in response to this compound treatment.
Data Presentation
Table 1: this compound Treatment Parameters for Apoptosis and Bax Activation Studies
| Cell Line Type | This compound Concentration Range | Incubation Time | Assay | Reference |
| Multiple Myeloma (RPMI8226, U266) | 0.1 - 0.5 µM | 48 hours | Annexin V/PI Staining (Apoptosis) | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 20 µM | 6 hours | Immunocytochemistry (Bax Activation) | [1] |
| Baby Mouse Kidney (BMK) WT vs. Bax/Bak DKO | Increasing concentrations | 24 hours | Annexin V/TMRE Staining (Apoptosis) | [5] |
Table 2: Summary of this compound's Effects on Key Apoptotic Proteins
| Protein | Effect of this compound Treatment | Implication for Bax Activation | Reference |
| Bcl-2 | No direct binding or conversion to pro-apoptotic protein in some studies.[1][6] Originally proposed to bind BH4 domain.[2] | The role of direct Bcl-2 interaction is contested. | [1][2][6] |
| Mcl-1 | Reduced protein levels. | Downregulation of this anti-apoptotic protein facilitates Bax activation. | [1][4] |
| p-AKT | Decreased phosphorylation. | Inhibition of the PI3K/AKT survival pathway. | [1][6] |
| Bax | Conformational change and activation. | Direct trigger for mitochondrial apoptosis. | [1][5] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways Leading to Bax Activation
The mechanism of action of this compound in inducing Bax activation is currently debated, with two primary proposed pathways.
References
- 1. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BDA-366 Treatment in Venetoclax-Resistant AML Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax, a selective BCL-2 inhibitor, has significantly improved treatment outcomes for patients with Acute Myeloid Leukemia (AML). However, intrinsic and acquired resistance remains a major clinical challenge. Resistance is often mediated by the upregulation of other anti-apoptotic proteins, such as MCL-1, or through activation of pro-survival signaling pathways. BDA-366, initially identified as a BCL-2 antagonist targeting the BH4 domain, has emerged as a promising agent to overcome venetoclax resistance in AML, particularly in models with RAS mutations.[1][2] These application notes provide a summary of the preclinical data and detailed protocols for evaluating the efficacy and mechanism of action of this compound in venetoclax-resistant AML models.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Venetoclax-Resistant AML Cell Lines
| Cell Line | Primary Resistance Mechanism | This compound IC50 | Venetoclax IC50 | Fold-Change in Sensitivity (Venetoclax IC50 / this compound IC50) | Reference |
| NOMO-1 | RAS mutation | Stronger cytotoxicity than Venetoclax | >1 µM (Resistant) | Not specified, but significantly more sensitive to this compound | [1][2] |
| Patient Sample | Multiple RAS mutations | Stronger cytotoxicity than Venetoclax | Not specified | Not specified, but validated this compound efficacy | [1][2] |
| MOLM-13 | FLT3-ITD | Sensitive | ~200 nM (Sensitive) | Not applicable (Used as a sensitive control in some studies) | [1][2] |
Note: Specific IC50 values for this compound were not detailed in the provided search results, but the qualitative superiority over venetoclax in resistant models is consistently reported.
Table 2: In Vivo Efficacy of this compound in a Venetoclax-Resistant AML Xenograft Model
| Animal Model | Cell Line | Treatment | Key Outcomes | Reference |
| NOD-scid/IL2Rγ null mice | NOMO-1 (RAS-mutated) | This compound | - Significantly suppressed tumor growth- Reduced splenic infiltration of tumor cells- No significant effect on routine blood parameters | [1][2] |
Signaling Pathways and Mechanisms of Action
This compound has been shown to overcome venetoclax resistance through mechanisms that may be independent of direct BCL-2 inhibition. Two primary pathways have been proposed:
-
TLR4 Pathway Activation in RAS-Mutated AML: In RAS-mutated monocytic AML cells, this compound has been found to bind to Toll-like receptor 4 (TLR4).[1][2] This interaction activates downstream signaling, leading to the differentiation of leukemic blasts into pro-inflammatory M1 macrophages and subsequent pyroptosis, a form of inflammatory cell death.[1][2] This mechanism circumvents the BCL-2 dependency and the resistance conferred by the RAS/ERK pathway.[1][2]
-
MCL-1 Downregulation via PI3K/AKT Inhibition: Other studies suggest that this compound inhibits the PI3K/AKT signaling pathway.[3][4][5] This leads to the dephosphorylation of BCL-2 and a reduction in the levels of the anti-apoptotic protein MCL-1.[3][4][5] Since MCL-1 is a key mediator of venetoclax resistance, its downregulation by this compound can re-sensitize AML cells to apoptosis.
This compound Mechanism in Venetoclax-Resistant (RAS-Mutated) AML
Caption: Proposed mechanism of this compound in overcoming venetoclax resistance in RAS-mutated AML.
Alternative this compound Mechanism via PI3K/AKT Pathway
Caption: Alternative mechanism of this compound involving inhibition of the PI3K/AKT pathway and MCL-1 downregulation.
Experimental Protocols
The following are representative protocols based on standard methodologies cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability (IC50) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in venetoclax-resistant and sensitive AML cell lines.
Materials:
-
AML cell lines (e.g., NOMO-1, MOLM-13)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and Venetoclax (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and venetoclax in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the cell viability reagent to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
AML cells
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 0.25, 0.5 µM) for 48 hours.[6] Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blotting for Key Signaling Proteins
Objective: To assess the effect of this compound on the expression and phosphorylation of proteins in the TLR4 and PI3K/AKT pathways.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-MCL-1, anti-TLR4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a venetoclax-resistant AML mouse model.
Materials:
-
NOD-scid/IL2Rγ null (NSG) mice (6-8 weeks old)
-
NOMO-1 cells
-
PBS
-
This compound formulation for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
Procedure:
-
Sublethally irradiate the NSG mice (e.g., 250 cGy) 24 hours before cell injection.[7]
-
Inject 1-2 x 10^6 NOMO-1 cells in 200 µL of PBS intravenously into the tail vein of each mouse.[7]
-
Monitor the mice for signs of leukemia engraftment (e.g., weight loss, hind limb paralysis).
-
Once engraftment is confirmed (e.g., by bioluminescence imaging if using luciferase-expressing cells, or at a set time point), randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., daily or on a specified schedule) via i.p. injection.
-
Monitor tumor burden by measuring spleen size (if palpable) and/or by imaging.
-
Monitor animal health and body weight regularly.
-
At the end of the study, harvest tissues (bone marrow, spleen) to assess leukemic infiltration by flow cytometry or histology.
-
Analyze the data for tumor growth inhibition and survival benefit.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a novel therapeutic strategy for overcoming venetoclax resistance in AML, particularly in subtypes characterized by RAS mutations. Its unique mechanisms of action, including the activation of the TLR4 pathway leading to pyroptosis and the inhibition of the PI3K/AKT pathway leading to MCL-1 downregulation, offer promising avenues for further preclinical and clinical investigation. The protocols outlined in these application notes provide a framework for researchers to explore the full potential of this compound in this challenging disease setting.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of pBCL2 Following BDA-366 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 2 (BCL2) is a key anti-apoptotic protein, and its overexpression is implicated in the survival and drug resistance of various cancer cells.[1] Phosphorylation of BCL2 at specific sites, such as Serine 70 (Ser70), is known to enhance its anti-apoptotic function.[2] BDA-366 is a small molecule antagonist that has been identified as a BCL2 BH4 domain antagonist.[2][3][4] It is proposed to induce a conformational change in BCL2, converting it from a pro-survival to a pro-apoptotic protein.[3][5] A key downstream effect of this compound treatment is the reduction of BCL2 phosphorylation at Ser70.[2][6] Some studies suggest this dephosphorylation may occur through inhibition of the PI3K/AKT pathway.[7][8] This application note provides a detailed protocol for performing Western blot analysis to detect changes in phosphorylated BCL2 (pBCL2) levels in cancer cell lines following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's effect on pBCL2 and the general workflow for the Western blot analysis.
Caption: Proposed mechanism of this compound action on BCL2 phosphorylation.
Caption: General workflow for Western blot analysis of pBCL2.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the effect of this compound on pBCL2 levels in multiple myeloma cell lines.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in pBCL2/Total BCL2 (Normalized to Control) | Reference |
| RPMI8226 | 0.25 | 8 | ~0.6 | [2] |
| RPMI8226 | 0.5 | 8 | ~0.4 | [2] |
| U266 | 0.25 | 8 | ~0.7 | [2] |
| U266 | 0.5 | 8 | ~0.5 | [2] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human multiple myeloma cell lines RPMI8226 and U266 are commonly used.[2]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells at a density of 10^6 cells/ml.[2]
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM) for a specified duration (e.g., 8 hours).[2][5] Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis and Protein Extraction
Note: It is crucial to work on ice and use ice-cold buffers throughout the procedure to prevent protein degradation and dephosphorylation.[9] The addition of phosphatase and protease inhibitors is mandatory for accurate pBCL2 detection.[9][10]
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer.[9][11] Immediately before use, supplement the lysis buffer with a protease and phosphatase inhibitor cocktail.[10][12]
-
Cell Harvesting and Lysis:
-
After treatment, harvest the cells by centrifugation.[12]
-
Wash the cell pellet twice with ice-cold PBS.[10]
-
Resuspend the cell pellet in the prepared ice-cold lysis buffer.[12] The volume of lysis buffer will depend on the cell number; a common starting point is 100-150 µL per well of a 6-well plate.[10]
-
Incubate the lysates on ice for 20-30 minutes to ensure efficient lysis.[10][13]
-
If necessary, sonicate the lysate to shear DNA and increase protein solubilization.[11][13]
-
-
Clarification of Lysate:
Protein Quantification
-
Assay Selection: Determine the total protein concentration of each lysate using a standard protein assay such as the Bicinchoninic acid (BCA) assay.[10]
-
Procedure: Follow the manufacturer's instructions for the chosen protein assay. It is recommended to perform measurements in triplicate for accuracy.[10]
Western Blotting
-
Sample Preparation for SDS-PAGE:
-
Based on the protein quantification results, normalize the protein concentration for all samples.
-
Add an appropriate volume of Laemmli sample buffer (e.g., 2x or 4x) to a specific amount of protein from each sample (e.g., 10-50 µg).[2][12]
-
Boil the samples at 95°C for 5 minutes to denature the proteins.[13]
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel. The percentage of acrylamide will depend on the molecular weight of the target proteins (BCL2 is ~26 kDa).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.[12]
-
Run the gel in 1X SDS-PAGE running buffer until the dye front reaches the bottom of the gel.[12]
-
-
Protein Transfer:
-
Blocking:
-
To prevent non-specific antibody binding, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[12][14] Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, which can lead to high background.[9]
-
-
Antibody Incubation:
-
Primary Antibodies: Incubate the membrane with primary antibodies specific for pBCL2 (Ser70), total BCL2, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer.[2] Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[12]
-
Washing: After primary antibody incubation, wash the membrane three to five times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound antibodies.[12]
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. Incubate for 1 hour at room temperature with gentle agitation.[12]
-
Final Washes: Repeat the washing steps as described above.[12]
-
-
Detection and Imaging:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.[12]
-
Capture the chemiluminescent signal using an appropriate imaging system. Adjust exposure times to obtain optimal signal without saturation.[15]
-
-
Data Analysis:
-
Quantify the band intensities for pBCL2, total BCL2, and the loading control using densitometry software.
-
Normalize the pBCL2 signal to the total BCL2 signal for each sample.
-
Further normalize these values to the loading control to account for any variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control.[2]
-
Troubleshooting
For common Western blot issues such as no signal, high background, or non-specific bands, refer to standard troubleshooting guides.[15][16][17] Key considerations for pBCL2 detection include:
-
Phosphatase Activity: Ensure fresh and effective phosphatase inhibitors are used in the lysis buffer.[9]
-
Antibody Specificity: Use primary antibodies validated for the specific detection of pBCL2 (Ser70).
-
Blocking Agent: As mentioned, BSA is often preferred over milk for blocking when detecting phosphoproteins.[9]
References
- 1. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inventbiotech.com [inventbiotech.com]
- 10. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 11. ptglab.com [ptglab.com]
- 12. arigobio.com [arigobio.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
Troubleshooting & Optimization
BDA-366 solubility in DMSO and cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BDA-366.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is important to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture-absorbing DMSO.[1][2][5]
Q2: What is the solubility of this compound in DMSO?
A: The solubility of this compound in DMSO varies slightly between suppliers, but it is generally high. For detailed information, please refer to the table below.
This compound Solubility in DMSO
| Supplier | Solubility (mg/mL) | Molar Concentration (mM) |
| MedChemExpress | 20 mg/mL | 47.23 mM |
| Selleck Chemicals | 84 mg/mL | 198.34 mM |
Note: The molecular weight of this compound is 423.50 g/mol .[2][6]
Q3: My this compound is not dissolving completely in DMSO. What can I do?
A: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Use Ultrasonic Treatment: Some suppliers recommend using an ultrasonic bath to aid in dissolution.[2][5][6]
-
Use Fresh DMSO: this compound's solubility is sensitive to moisture. Ensure you are using a fresh, unopened bottle of anhydrous DMSO.[1][2][5]
-
Gentle Warming: While not explicitly stated in the provided results, gentle warming (e.g., to 37°C) can sometimes aid in the dissolution of compounds. However, this should be done with caution to avoid degradation.
Q4: How should I store this compound powder and stock solutions?
A: Proper storage is crucial for maintaining the stability of this compound.
-
Powder: Store the solid powder at -20°C for up to 3 years.[2][6]
-
Stock Solutions in DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6]
Q5: How do I prepare working solutions of this compound for cell culture experiments?
A: To prepare a working solution, dilute your DMSO stock solution of this compound directly into your cell culture medium to the desired final concentration.[7] For example, to make a 10 µM working solution in 10 mL of media from a 10 mM stock, you would add 10 µL of the stock solution to the media. It is important to mix thoroughly immediately after dilution.
Q6: What is the maximum recommended concentration of DMSO for cell culture?
A: High concentrations of DMSO can be toxic to cells.[8][9] It is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to avoid off-target effects.[10] However, some cell lines may tolerate up to 0.5%. It is always best to include a vehicle control (media with the same final concentration of DMSO as your treated samples) in your experiments to account for any solvent effects.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate formation in cell culture media after adding this compound. | The final concentration of this compound exceeds its solubility in the aqueous media. | Ensure the final DMSO concentration is sufficient to keep this compound in solution. If precipitation persists, consider lowering the final concentration of this compound. |
| High background cell death in the vehicle control group. | The concentration of DMSO is too high for your specific cell line. | Determine the maximum tolerated DMSO concentration for your cells by performing a dose-response experiment with DMSO alone. Ensure the final DMSO concentration in all experimental wells, including the vehicle control, is below this toxic threshold and is consistent across all conditions. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the this compound stock solution may lead to degradation. | Aliquot your stock solution into single-use tubes after preparation to avoid multiple freeze-thaw cycles.[1] Use a fresh aliquot for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 423.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 mg of this compound powder.
-
Add 236.13 µL of anhydrous DMSO to the powder.[6] This will result in a 10 mM stock solution.
-
Vortex thoroughly to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.[2][5][6]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][6]
Protocol 2: General Protocol for Treating Adherent Cells with this compound
Materials:
-
Adherent cells seeded in a multi-well plate
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Vehicle (anhydrous DMSO)
Procedure:
-
Seed your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
The next day, prepare serial dilutions of your this compound stock solution in complete cell culture medium. For example, for a final concentration of 0.5 µM in a well containing 1 mL of medium, add 0.05 µL of the 10 mM stock. To ensure accurate pipetting, it is recommended to perform a serial dilution.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1][7]
-
Proceed with your downstream analysis (e.g., viability assay, apoptosis assay).
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
After treating the cells with this compound for the desired time (e.g., 48 hours), harvest the cells, including any floating cells in the supernatant.[1][7]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.[1][7] Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[1]
Visual Guides
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Simplified signaling pathway of this compound's pro-apoptotic mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing BDA-366 concentration for apoptosis induction
Welcome to the technical support center for BDA-366, a small molecule inducer of apoptosis. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help researchers optimize the use of this compound for apoptosis induction in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist originally identified as binding to the BH4 domain of the anti-apoptotic protein Bcl-2 with high affinity (Ki ≈ 3.3 nM)[1][2]. The initial proposed mechanism was that this compound induces a conformational change in Bcl-2, converting it from a pro-survival protein into a pro-apoptotic death effector[1][2][3]. This change leads to Bax-dependent apoptosis[1]. However, more recent studies have challenged this view, suggesting that this compound can induce apoptosis independently of Bcl-2 and may exert its effects by inhibiting the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 protein levels[4][5].
Q2: How does the proposed conformational change in Bcl-2 lead to apoptosis?
A2: According to the initial model, this compound binding to the Bcl-2 BH4 domain exposes the otherwise hidden BH3 domain[3][6]. This unmasked BH3 domain allows Bcl-2 to act like a pro-apoptotic protein, leading to the activation of Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in apoptosis. This compound has also been shown to reduce the phosphorylation of Bcl-2 at Ser70, which is a modification that typically promotes tumor cell survival[3][7].
Q3: In which cell types and at what concentrations is this compound effective?
A3: this compound has been shown to effectively induce apoptosis in various cancer cell lines, particularly in multiple myeloma (MM), chronic lymphocytic leukemia (CLL), and diffuse large B-cell lymphoma (DLBCL)[3][4][6]. Effective concentrations typically range from 0.1 µM to 0.5 µM for in vitro studies, with incubation times around 48 hours[1][3]. For example, in RPMI8226 and U266 multiple myeloma cell lines, treatment with 0.5 µM this compound for 48 hours resulted in apoptosis rates of 84.2% and 60.6%, respectively[3].
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in fresh dimethyl sulfoxide (DMSO) to create a stock solution[1]. For example, a stock solution of 84 mg/mL (198.34 mM) in DMSO can be prepared[1]. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility[1]. For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month)[2]. For animal experiments, specific formulations involving PEG300, Tween80, and ddH2O, or corn oil may be required[1].
Troubleshooting Guide
Q5: I am not observing significant apoptosis after treating my cells with this compound. What could be the issue?
A5:
-
Sub-optimal Concentration: The optimal concentration of this compound is cell-line dependent. Perform a dose-response experiment (e.g., 0.1, 0.25, 0.5, 1.0 µM) to determine the EC50 for your specific cell line.
-
Incubation Time: Apoptosis is a time-dependent process. While 48 hours is a common endpoint, consider performing a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal treatment duration.
-
Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase before treatment. Overly confluent or stressed cells may respond differently to apoptotic stimuli.
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
Mechanism in Your Cell Line: As some studies suggest, this compound's effects may not correlate with Bcl-2 expression levels in all cell types[4][8]. If your cells are resistant, they may lack the specific downstream effectors required for this compound-induced apoptosis.
Q6: I am observing high levels of necrosis instead of apoptosis. How can I fix this?
A6:
-
Concentration is Too High: Excessively high concentrations of a compound can lead to off-target effects and induce necrosis rather than programmed apoptosis. Try reducing the concentration of this compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.1% (v/v). Run a vehicle-only control to assess solvent toxicity.
-
Assay Timing: Late-stage apoptotic cells will eventually undergo secondary necrosis. If you are analyzing at a very late time point, you may be missing the apoptotic window. Analyze at earlier time points. Differentiating apoptosis from necrosis can be done using Annexin V and a viability dye like Propidium Iodide (PI), where Annexin V+/PI- cells are early apoptotic, and Annexin V+/PI+ cells are late apoptotic or necrotic[1][3].
Q7: My experimental results are inconsistent between experiments. What are the potential causes?
A7:
-
Reagent Variability: Use fresh dilutions of this compound for each experiment from a properly stored stock solution.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug sensitivities.
-
Inconsistent Cell Density: Seed cells at the same density for every experiment. Cell density can affect growth rates and drug response.
-
Assay Performance: Ensure consistent incubation times and precise execution of the apoptosis detection assay (e.g., staining times, washing steps).
Experimental Protocols & Data
Protocol: Determining Optimal this compound Concentration via Annexin V/PI Staining
This protocol describes a standard method to quantify apoptosis induced by this compound using flow cytometry.
1. Cell Preparation and Seeding:
- Culture your chosen cell line (e.g., RPMI8226, U266) in the appropriate medium (e.g., RPMI-1640 with 10% FBS)[3].
- Seed the cells in 96-well or 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of analysis (e.g., 10,000 cells/well in a 96-well plate)[3]. Allow cells to adhere overnight if applicable.
2. This compound Treatment:
- Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A typical concentration range to test is 0 µM (vehicle control), 0.1 µM, 0.25 µM, and 0.5 µM[3].
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate the cells for the desired time, typically 48 hours, at 37°C in a 5% CO2 incubator[3].
3. Cell Harvesting and Staining:
- Suspension cells: Transfer cells directly into flow cytometry tubes.
- Adherent cells: Collect the culture supernatant (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle dissociation agent like Trypsin[9][10]. Combine the supernatant with the detached cells[9].
- Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes[9].
- Resuspend the cell pellet in 1X Annexin V binding buffer.
- Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) according to the manufacturer's instructions[1][10].
- Incubate in the dark for 15 minutes at room temperature[10].
4. Flow Cytometry Analysis:
- Analyze the stained cells promptly on a flow cytometer[9].
- Gate the cell populations as follows:
- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative[3].
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[3].
- Necrotic cells: Annexin V-negative and PI-positive[1].
Quantitative Data Summary
The following table summarizes the apoptotic effects of this compound on various human multiple myeloma (MM) cell lines after 48 hours of treatment.
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Mean) | Reference |
| RPMI8226 | 0 (DMSO Control) | ~5% | [3] |
| 0.1 | >10% | [3] | |
| 0.25 | ~40% | [3] | |
| 0.5 | 84.2% | [3] | |
| U266 | 0 (DMSO Control) | ~8% | [3] |
| 0.1 | ~15% | [3] | |
| 0.25 | ~35% | [3] | |
| 0.5 | 60.6% | [3] |
Data represents the percentage of Annexin V positive cells.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of this compound inducing apoptosis via Bcl-2 conformational change.
Caption: Workflow for optimizing this compound concentration to induce apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Troubleshooting inconsistent results with BDA-366
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistent results encountered during experiments with BDA-366.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound was initially identified as a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] It is proposed to bind to the BH4 domain of Bcl-2, inducing a conformational change that converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein, ultimately leading to cancer cell death.[1][3][4] However, subsequent research has challenged this as the sole mechanism. Studies have shown that this compound can induce apoptosis in cancer cells independently of Bcl-2 expression.[5][6] This alternative mechanism is suggested to involve the inhibition of the PI3K/AKT signaling pathway, leading to the dephosphorylation of Bcl-2 and a reduction in Mcl-1 protein levels.[6] More recent evidence also suggests that in certain contexts, such as RAS-mutated monocytic leukemia, this compound may exert its effects by targeting the TLR4 pathway.[7]
Q2: Why am I observing inconsistent levels of apoptosis in my cell line treated with this compound?
A2: Inconsistent results with this compound can arise from several factors:
-
Mechanism of Action Variability: As this compound may act through both Bcl-2 dependent and independent pathways, the sensitivity of your cell line can depend on its specific genetic background, including the expression levels of Bcl-2 family proteins and the activation status of the PI3K/AKT pathway.[5][6]
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to this compound. For example, some diffuse large B-cell lymphoma (DLBCL) cell lines show sensitivity, while others are more resistant, and this does not always correlate with Bcl-2 expression levels.[5]
-
Compound Stability and Solubility: this compound is soluble in DMSO, but its stability in aqueous cell culture media at 37°C can be a factor.[8] It is crucial to prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.
-
Experimental Protocol Variations: Minor differences in experimental procedures, such as cell density, passage number, and incubation times, can lead to variability. Adherence to a standardized protocol is essential for reproducible results.
Q3: What are the recommended working concentrations and incubation times for this compound?
A3: The optimal concentration and incubation time for this compound are cell-line dependent. It is recommended to perform a dose-response and time-course experiment for your specific cell line. However, based on published data, a starting point for in vitro experiments can be in the range of 0.1 to 10 µM, with incubation times from 24 to 72 hours. For example, in multiple myeloma cell lines RPMI-8226 and U266, this compound induced significant apoptosis at concentrations between 0.25 and 1.0 µM after 48 hours.[4]
Q4: Are there known off-target effects of this compound?
A4: Yes, as mentioned, this compound has been shown to inhibit the PI3K/AKT signaling pathway.[6] This is a critical consideration, as this pathway is involved in numerous cellular processes, and its inhibition could contribute to the observed phenotype independently of Bcl-2. Researchers should consider evaluating the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT and S6 ribosomal protein, to assess off-target effects in their experimental system. Recent studies also point to the TLR4 pathway as a potential target in specific cancer types.[7]
Data Summary
In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (IC50 / EC50) | Incubation Time | Reference |
| RPMI-8226 | Multiple Myeloma | ~0.5 µM | 48 hours | [4] |
| U266 | Multiple Myeloma | ~1.0 µM | 48 hours | [4] |
| Various DLBCL lines | Diffuse Large B-cell Lymphoma | Varies (nM to µM range) | 48 hours | [5] |
| Various CLL samples | Chronic Lymphocytic Leukemia | Varies (µM range) | 48 hours | [5] |
| NOMO-1 | Monocytic AML | More potent than Venetoclax | Not specified | |
| MOLM-13 | FLT3-ITD AML | Induces ferroptosis | Not specified |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Outcome | Reference |
| NOD-scid/IL2Rγ null mice | Multiple Myeloma | 20 mg/kg/day | Intraperitoneal | Markedly suppressed tumor growth | [9] |
| Xenograft mouse models | Lung Cancer | Not specified | Intraperitoneal | Prevented tumor growth |
Experimental Protocols
Detailed Methodology for Annexin V/PI Apoptosis Assay
This protocol is a general guideline for assessing apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Aspirate the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Over-trypsinization can damage the cell membrane and lead to false-positive results. Collect the cells in a microcentrifuge tube.
-
Suspension cells: Collect the cells directly into a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Carefully aspirate the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting up compensation and gates: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Troubleshooting Guide for this compound Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding density. | Ensure accurate cell counting and even distribution of cells in each well. |
| Pipetting errors when preparing this compound dilutions. | Use calibrated pipettes and prepare a master mix for each concentration to be distributed to replicate wells. | |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8] | |
| Low or no apoptotic effect | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short. | Perform a time-course experiment to determine the optimal treatment duration. | |
| Cell line is resistant to this compound. | Consider the expression levels of Bcl-2 family proteins and the activation status of the PI3K/AKT pathway in your cell line. You may need to use a different cell line or a combination treatment. | |
| Inactive this compound. | Verify the quality and purity of the this compound compound. | |
| High background in apoptosis assay | Cell density is too high, leading to spontaneous apoptosis. | Optimize cell seeding density to avoid over-confluency. |
| Harsh cell handling during harvesting. | Use gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. Avoid vigorous vortexing. | |
| Incorrect compensation settings on the flow cytometer. | Use single-stained controls to set up proper compensation. | |
| Unexpected cell death in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration is below 0.1%. |
| Contamination of cell culture. | Regularly check for microbial contamination. |
Visualizations
Signaling Pathways of this compound
References
- 1. bosterbio.com [bosterbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
BDA-366 stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BDA-366.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A: Solid this compound should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1][2] It is shipped as a non-hazardous chemical under ambient temperatures.[2]
Q2: What are the recommended conditions for storing this compound stock solutions?
A: For optimal stability, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Prepared stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] Another source suggests storage at -80°C for six months and -20°C for one month.[3]
Q3: How should I prepare working solutions of this compound for in vitro and in vivo experiments?
A: this compound is soluble in DMSO.[1][2] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Q4: Is this compound sensitive to light or other environmental factors?
Q5: What is the mechanism of action of this compound?
A: this compound was initially identified as a small-molecule antagonist of the Bcl-2 BH4 domain, converting Bcl-2 from an anti-apoptotic to a pro-apoptotic protein.[4][5] However, more recent research challenges this view, suggesting that this compound may induce apoptosis independently of Bcl-2.[6][7] Some studies indicate it may act by inhibiting the PI3K/AKT pathway, leading to the dephosphorylation of Bcl-2 and a reduction in Mcl-1 protein levels.[7][8] There is also evidence that in certain cancer cell lines, this compound can activate the TLR4 pathway, leading to cell differentiation and pyroptosis.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in stock solution | Improper storage, solvent evaporation, or use of DMSO with absorbed moisture. | Ensure the stock solution is tightly capped and stored at the recommended temperature. Use fresh, anhydrous DMSO for preparing solutions as moisture can reduce solubility.[1] Gentle warming or sonication may help redissolve the precipitate.[3] |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling, or multiple freeze-thaw cycles. | Aliquot stock solutions to minimize freeze-thaw cycles.[1] Always use freshly prepared working solutions for experiments.[3] Verify the concentration of your stock solution periodically. |
| Low or no cellular activity | Incorrect dosage, cell line resistance, or issues with the compound's mechanism of action in the specific model. | Confirm the appropriate concentration range for your cell line from published literature.[4] Be aware that the cellular response to this compound can be cell-type dependent.[10] Consider the possibility that the targeted pathway (e.g., Bcl-2) may not be the primary driver of survival in your model. |
| Unexpected off-target effects | This compound may have effects independent of its reported target, such as inhibiting the PI3K/AKT pathway.[7][8] | Carefully review recent literature on the mechanism of action of this compound.[6][7][8][9] Include appropriate controls in your experiments to distinguish between on-target and off-target effects. |
Data Summary Tables
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2] |
| Stock Solution (in DMSO) | -80°C | 1 year | [1] |
| Stock Solution (in DMSO) | -20°C | 1 month | [1][3] |
| Stock Solution (in DMSO) | -80°C | 6 months | [3] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes | Source |
| DMSO | 84 mg/mL (198.34 mM) | Moisture-absorbing DMSO reduces solubility; use fresh DMSO. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 84 mg/mL).[1]
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][3]
Protocol 2: Cell-Based Apoptosis Assay
This is a general protocol and may need optimization for specific cell lines.
-
Cell Seeding: Seed human myeloma cell lines (e.g., RPMI8226, U266) in 96-well plates at a density of 10,000 cells/well.[4]
-
Treatment: Prepare fresh working solutions of this compound by diluting the stock solution in the appropriate cell culture medium. Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.25, 0.5 µM) for 48 hours.[4]
-
Staining: Harvest the cells and stain with Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. Gate the cell populations to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[1]
Visualizations
Caption: Proposed mechanism of this compound inducing apoptosis via Bcl-2.
Caption: General experimental workflow for a cell-based apoptosis assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS 1909226-00-1 | Sun-shinechem [sun-shinechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
BDA-366 In Vivo Administration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and in vivo administration of BDA-366, a small molecule inhibitor. This guide offers troubleshooting advice and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule antagonist that was initially identified as binding to the BH4 domain of the anti-apoptotic protein Bcl-2.[1][2][3] This binding is thought to induce a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein, ultimately leading to cancer cell death.[1][4] However, more recent studies suggest that this compound can induce apoptosis independently of Bcl-2 and may also exert its effects by targeting the Toll-like receptor 4 (TLR4) pathway.[5][6][7]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once in solution, it is recommended to store aliquots at -80°C for up to six months or -20°C for up to one month to avoid repeated freeze-thaw cycles.[1][8]
Q3: How do I dissolve this compound for in vivo use?
A3: this compound is poorly soluble in water.[1] Therefore, a suitable vehicle is required for in vivo administration. The choice of vehicle will depend on the experimental model and route of administration. Several vehicle formulations have been successfully used in preclinical studies. It is crucial to prepare fresh solutions for each experiment.
Q4: What are some common vehicle formulations for this compound?
A4: Several vehicle formulations have been reported for the in vivo delivery of this compound. Here are a few examples:
-
For Intraperitoneal (i.p.) Injection:
Q5: What is the recommended dosage of this compound for in vivo studies?
A5: The optimal dose of this compound will depend on the specific animal model and the research question. However, previous studies in mice have used doses ranging from 10 mg/kg to 30 mg/kg, administered via intraperitoneal injection.[2][3][4] It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle | - The concentration of this compound is too high for the chosen vehicle.- The components of the vehicle were not mixed in the correct order or were not fully dissolved before adding the compound.- The solution was stored improperly or for too long. | - Try a lower concentration of this compound.- Prepare the vehicle by adding and mixing each component sequentially until a clear solution is formed before adding this compound.- Prepare fresh solutions for each experiment. Gentle warming or sonication may aid in dissolution.[10] |
| No observable in vivo efficacy | - The dose of this compound is too low.- The chosen route of administration is not optimal for reaching the target tissue.- The compound has degraded due to improper storage or handling.- The animal model is not sensitive to the mechanism of action of this compound. | - Perform a dose-escalation study to find the optimal dose.- Consider alternative routes of administration based on the compound's properties and the target organ.- Ensure proper storage of the compound and prepare fresh formulations for each use.- Review the literature to confirm that the chosen model is appropriate for studying the targeted pathway. |
| Signs of toxicity in the animals (e.g., weight loss, lethargy) | - The dose of this compound is too high.- The vehicle itself is causing toxicity.- Off-target effects of the compound. | - Reduce the dose of this compound.- Include a vehicle-only control group to assess the toxicity of the vehicle.- If toxicity persists at effective doses, consider a different formulation or administration schedule. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 423.50 g/mol | [1][9] |
| In Vitro Kᵢ for Bcl-2 | 3.3 nM | [1][9] |
| Solubility in DMSO | ≥ 20 mg/mL (may require sonication) | [9] |
| Solubility in Ethanol | ≥ 4.09 mg/mL (with sonication) | [2] |
| Solubility in Water | Insoluble | [1] |
| Effective In Vivo Dose (Mice) | 10 - 30 mg/kg (i.p.) | [2][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound in a PEG300-based Vehicle
This protocol is adapted from a commonly used formulation for poorly soluble small molecules.[9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by sequentially adding and mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure each component is fully dissolved before adding the next.
-
Add the this compound powder to the prepared vehicle.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Visually inspect the solution for any precipitates before administration.
-
Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).
Protocol 2: Preparation of this compound in a Corn Oil-based Vehicle
This protocol provides an alternative formulation using corn oil.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a separate tube, measure the required volume of corn oil.
-
Add the appropriate volume of the this compound DMSO stock solution to the corn oil to achieve the final desired concentration.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Administer the freshly prepared suspension to the animals. Note: This will be a suspension, so ensure it is well-mixed immediately before each injection.
Visualizations
Caption: Experimental workflow for the preparation and in vivo administration of this compound.
Caption: Proposed signaling pathways of this compound, including Bcl-2 and TLR4 dependent mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. ashpublications.org [ashpublications.org]
- 4. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming BDA-366 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcl-2 inhibitor, BDA-366.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound was initially identified as a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) protein's BH4 domain.[1][2] The proposed mechanism involves this compound binding to the BH4 domain of Bcl-2, inducing a conformational change that converts Bcl-2 from a pro-survival to a pro-apoptotic protein, leading to Bax-dependent apoptosis.[3] However, recent studies have challenged this, suggesting this compound may induce apoptosis independently of Bcl-2.[4]
Q2: Are there alternative mechanisms of action for this compound?
A2: Yes, several studies suggest alternative or additional mechanisms. One prominent alternative is the inhibition of the PI3K/AKT signaling pathway, which leads to the dephosphorylation of Bcl-2 and downregulation of the anti-apoptotic protein Mcl-1.[5] Another novel mechanism has been identified in venetoclax-resistant RAS-mutated monocytic leukemia, where this compound is proposed to target the Toll-like receptor 4 (TLR4) pathway, inducing cell differentiation and pyroptosis.[6][7]
Q3: My cells are showing resistance to this compound. What are the potential mechanisms?
A3: While research into specific this compound resistance mechanisms is ongoing, several possibilities can be inferred from current data:
-
Overexpression of Bcl-2: Increased levels of the target protein may require higher concentrations of this compound to achieve a therapeutic effect.[8]
-
Alterations in Downstream Signaling: Changes in pathways that this compound is suggested to modulate, such as the PI3K/AKT or TLR4 pathways, could confer resistance.
-
Upregulation of other anti-apoptotic proteins: Increased expression of other Bcl-2 family members like Bcl-XL or Mcl-1 could compensate for the inhibition of Bcl-2's pro-survival function.[9]
-
Cross-resistance with other Bcl-2 inhibitors: In some cases, cell lines resistant to the BH3-mimetic venetoclax have also shown increased resistance to this compound.[8]
Q4: Can this compound be used to treat cancers resistant to other Bcl-2 inhibitors like venetoclax?
A4: this compound has shown efficacy in some venetoclax-resistant models. For instance, venetoclax-resistant mantle cell lymphoma (MCL) cell lines with upregulated BCL-XL have demonstrated sensitivity to this compound.[9] Additionally, in RAS-mutated monocytic AML models where venetoclax is less effective, this compound's targeting of the TLR4 pathway presents a potential therapeutic option.[6][7]
Q5: What is the synergistic potential of this compound with other agents?
A5: this compound has been shown to have a synergistic effect when combined with venetoclax in both venetoclax-sensitive and -resistant diffuse large B-cell lymphoma (DLBCL) cells.[8] This suggests that a combination therapy approach may be a viable strategy to overcome resistance and enhance efficacy.
Troubleshooting Guides
Problem 1: Reduced or no apoptosis observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Determine the optimal concentration by performing a dose-response curve (e.g., using an MTT assay) to establish the IC50 for your specific cell line. |
| Cell Line Insensitivity | The cell line may not be dependent on the pathway targeted by this compound. Consider using a positive control cell line known to be sensitive to this compound (e.g., RPMI-8226 multiple myeloma cells). |
| Acquired Resistance | If you have been culturing cells with this compound for an extended period, they may have developed resistance. Consider performing western blot analysis to check for changes in the expression of Bcl-2, Mcl-1, and Bcl-XL. |
| Incorrect Assessment of Apoptosis | Ensure your apoptosis assay is functioning correctly. Use a positive control for apoptosis induction (e.g., staurosporine) to validate your assay. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and growth conditions between experiments. |
| Assay Performance | Standardize all incubation times, reagent concentrations, and instrument settings for your assays. |
Quantitative Data Summary
Table 1: IC50 and LD50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |
| CLL | Chronic Lymphocytic Leukemia | LD50 | 1.11 ± 0.46 | [10][11] |
| Normal PBMCs | Peripheral Blood Mononuclear Cells | LD50 | 2.03 ± 0.31 | [10][11] |
| RPMI-8226 | Multiple Myeloma | - | Induces 84.2% apoptosis at 0.5µM | [12] |
| U266 | Multiple Myeloma | - | Induces 60.6% apoptosis at 0.5µM | [12] |
| Ri-1 WT | Diffuse Large B-cell Lymphoma | LD50 (Venetoclax) | 0.02 | [8] |
| Ri-1 VR | Venetoclax-Resistant DLBCL | LD50 (Venetoclax) | 0.31 | [8] |
Table 2: Apoptosis Induction by this compound in Primary Myeloma Cells
| This compound Concentration (µM) | Average % of Apoptotic Cells |
| 0 (Control) | 4.7 |
| 0.25 | 32.4 |
| 0.5 | 63.4 |
| Data from FACS analysis of CD45-CD38+CD138+ primary myeloma cells after 24-hour culture.[12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanisms of action for this compound.
Caption: Workflow for evaluating this compound's effects.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][7]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[13]
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
Protein Expression Analysis: Western Blotting for Bcl-2 Family Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bcl-XL, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[14]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane three times with TBST.[15]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[14]
Protein-Protein Interaction Analysis: Co-Immunoprecipitation (Co-IP)
This protocol is for investigating the interaction of this compound with Bcl-2 or other potential binding partners.
Materials:
-
Gentle cell lysis buffer (non-denaturing)
-
Primary antibody for the protein of interest
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Sample buffer for western blotting
Procedure:
-
Lyse cells with a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[16]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in sample buffer.
-
Analyze the eluted proteins by western blotting.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. assaygenie.com [assaygenie.com]
BDA-366 Technical Support Center: Interpreting Bcl-2 Independent Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the Bcl-2 independent effects of BDA-366. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cells are showing apoptosis in response to this compound, but they have very low/no Bcl-2 expression. Is this expected?
A1: Yes, this is an increasingly recognized phenomenon. While this compound was initially characterized as a Bcl-2 BH4 domain antagonist, several studies have demonstrated that it can induce apoptosis through mechanisms independent of Bcl-2.[1][2][3][4] Therefore, observing apoptosis in cells with low or absent Bcl-2 expression is a valid finding.
Q2: I am seeing a decrease in Mcl-1 protein levels after this compound treatment, but no change in Bcl-2 or Bcl-xL levels. Why is this happening?
A2: This observation is consistent with the Bcl-2 independent mechanism of this compound. One of the key off-target effects of this compound is the inhibition of the PI3K/AKT signaling pathway.[1][3][4][5] This inhibition leads to a reduction in Mcl-1 protein levels and dephosphorylation of Bcl-2, without necessarily affecting the total protein levels of Bcl-2 or Bcl-xL.[1][3]
Q3: The sensitivity of my cell lines to this compound is highly variable. What could be the reason for this?
A3: Significant variability in sensitivity to this compound across different cell lines and even primary patient samples has been reported.[2][6] This variability is likely due to the heterogeneous nature of cancer cells and the multiple signaling pathways that this compound can modulate. The cellular context, including the status of pathways like PI3K/AKT and TLR4, can greatly influence the response to the compound.[7][8]
Q4: I am working with monocytic leukemia cells and observing cell differentiation and pyroptosis rather than classical apoptosis. Is this compound known to have these effects?
A4: Yes, in specific contexts, such as RAS-mutated monocytic leukemia, this compound has been shown to induce cell differentiation and pyroptosis.[7][8] This is mediated by its binding to Toll-like receptor 4 (TLR4) and activation of the downstream JNK/c-Jun pathway.[7][8] This highlights a distinct, non-apoptotic mechanism of cell death induced by this compound.
Q5: In my experiments with FLT3-ITD-mutated AML cells, I'm seeing signs of ferroptosis. Can this compound induce this form of cell death?
A5: Indeed, in FLT3-ITD-mutated monocytic acute myeloid leukemia (AML), this compound has been reported to induce ferroptosis.[7][8] This provides another example of a Bcl-2 independent mechanism of this compound-induced cell death.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| No apoptotic response in Bcl-2-positive cells | Cell line may be resistant through mechanisms downstream of Bcl-2. The PI3K/AKT pathway may be constitutively active, or the TLR4 pathway may not be expressed. | 1. Confirm this compound is active using a sensitive positive control cell line.2. Assess the phosphorylation status of AKT and Mcl-1 levels to see if the PI3K/AKT pathway is affected.3. Check for the expression of TLR4 if working with relevant cell types. |
| Unexpected cell morphology changes (e.g., differentiation) | This compound may be acting through a non-apoptotic pathway, such as TLR4 activation.[7][8] | 1. Analyze markers of differentiation relevant to your cell type (e.g., CD80, CD86 for M1 macrophages).2. Investigate markers of pyroptosis (e.g., IL-1B, IL-18 expression). |
| Inconsistent results between experiments | 1. Variability in cell passage number or culture conditions.2. Degradation of this compound stock solution. | 1. Maintain consistent cell culture practices.2. Prepare fresh this compound stock solutions from powder for each set of experiments. A common solvent is DMSO.[9] |
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations (LD50) of this compound in various cancer cell lines.
| Cell Line Type | Cell Line Name | LD50 (µM) | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Pfeiffer | 0.19 | [2] |
| DLBCL | OCI-LY-18 | 0.32 | [2] |
| DLBCL | OCI-LY-1 | 0.33 | [2] |
| DLBCL | TOLEDO | 0.41 | [2] |
| DLBCL | OCI-Ly10 | 0.50 | [2] |
| DLBCL | HT | 0.56 | [2] |
| DLBCL | Ri-1 | 0.58 | [2] |
| DLBCL | SU-DHL-6 | 0.81 | [2] |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL Cells (average) | 1.11 ± 0.46 | [2] |
| DLBCL | MEC1 | 1.5 | [2] |
| DLBCL | HBL-1 | 4.0 | [2] |
| DLBCL | Karpas | 4.34 | [2] |
| DLBCL | BJAB | 4.8 | [2] |
| DLBCL | SU-DHL-4 | 6.31 | [2] |
| Multiple Myeloma (MM) | RPMI8226 | ~0.25-0.5 | [10] |
| MM | U266 | ~0.25-0.5 | [10] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).[9][10]
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Protocol 2: Western Blotting for PI3K/AKT Pathway Components
This protocol is used to assess the effect of this compound on key proteins in the PI3K/AKT signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-Mcl-1, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.
Caption: this compound activates the TLR4 pathway, inducing differentiation and pyroptosis.
Caption: Workflow for assessing this compound-induced apoptosis.
References
- 1. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for BDA-366 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the cytotoxicity of BDA-366.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that has been investigated for its anti-cancer properties. Initially identified as a Bcl-2 antagonist that binds to the BH4 domain, it was thought to induce apoptosis by converting Bcl-2 from a pro-survival to a pro-apoptotic protein.[1][2] However, more recent studies suggest that this compound can induce apoptosis independently of Bcl-2.[3][4] Its mechanism of action is now thought to involve the inhibition of the PI3K/AKT signaling pathway, leading to the downregulation of Mcl-1 and dephosphorylation of Bcl-2.[3][4][5]
Q2: Which cell viability assays are most appropriate for assessing this compound cytotoxicity?
A2: The choice of assay depends on the specific research question.
-
For assessing metabolic activity and overall cell viability , colorimetric assays like the MTT or XTT assay are commonly used. These assays measure the reduction of a tetrazolium salt by metabolically active cells.
-
To specifically investigate apoptosis , flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining are highly recommended. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Q3: What are the expected cytotoxic concentrations of this compound?
A3: The cytotoxic effects of this compound are dose-dependent and vary between cell lines. For example, in multiple myeloma cell lines, significant apoptosis has been observed at concentrations ranging from 0.1 µM to 0.5 µM after 48 hours of treatment.[2]
Q4: Can this compound interfere with the MTT assay?
A4: As this compound is a colored compound (anthraquinone derivative), it has the potential to interfere with colorimetric assays like the MTT assay.[5] It is crucial to include proper controls, such as wells containing this compound in cell-free media, to account for any background absorbance.
Q5: How can I differentiate between apoptosis and necrosis induced by this compound?
A5: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for differentiating between apoptosis and necrosis.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic and necrotic cells will be both Annexin V and PI positive.
-
Viable cells will be negative for both stains.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Multiple Myeloma (MM) Cell Lines
| Cell Line | Assay | Treatment Duration (hours) | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| RPMI-8226 | Annexin V/PI | 48 | 0.1 | Moderately Increased |
| 48 | 0.25 | Significantly Increased | ||
| 48 | 0.5 | ~84.2%[1] | ||
| U266 | Annexin V/PI | 48 | 0.1 | Moderately Increased |
| 48 | 0.25 | Significantly Increased | ||
| 48 | 0.5 | ~60.6%[1] |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment and recovery.
2. This compound Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
- Include vehicle control (e.g., DMSO) and untreated control wells.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
- Add 10 µL of the MTT stock solution to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Formazan Solubilization:
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
- Subtract the absorbance of the blank (medium only) from all readings.
- Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
1. Cell Seeding and Treatment:
- Seed cells in a 6-well plate or appropriate culture vessel.
- Treat cells with the desired concentrations of this compound for the specified duration. Include vehicle and untreated controls.
2. Cell Harvesting:
- Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain membrane integrity.
- Suspension cells: Collect cells by centrifugation.
- Wash the cells once with cold PBS.
3. Staining:
- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
- Add 400 µL of 1X Annexin V Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within one hour of staining.
- Use unstained and single-stained controls for setting up compensation and gates.
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: MTT assay experimental workflow.
Troubleshooting Guide
Caption: Troubleshooting decision tree.
References
- 1. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
Navigating BDA-366: A Technical Guide to On-Target and Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing BDA-366 in their experiments. It addresses potential off-target effects and offers troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target mechanism of action for this compound?
This compound was initially identified as a small molecule antagonist of the B-cell lymphoma-2 (Bcl-2) protein.[1][2][3] It is designed to bind with high affinity to the BH4 domain of Bcl-2.[2][4] This binding is proposed to induce a conformational change in Bcl-2, converting it from an anti-apoptotic protein into a pro-apoptotic one.[1][3][4] This pro-apoptotic form of Bcl-2 then facilitates the activation of Bax, a key protein in the intrinsic apoptosis pathway, leading to programmed cell death.[4][5]
Q2: I'm observing cytotoxicity in cell lines with low or no Bcl-2 expression. Why is this happening?
This is a critical observation and points towards the off-target effects of this compound. Recent studies have shown that this compound can induce apoptosis independently of Bcl-2.[5][6] The cell death observed may not correlate with Bcl-2 protein levels.[5][6] This suggests that other mechanisms are at play.
Q3: What are the known off-target effects of this compound?
Several off-target mechanisms for this compound have been identified:
-
PI3K/AKT Pathway Inhibition: this compound has been shown to inhibit the PI3K/AKT signaling pathway.[5][6][7] This can lead to the dephosphorylation of Bcl-2 and a reduction in the levels of Mcl-1, another anti-apoptotic protein.[5][6] The downregulation of Mcl-1 can contribute to apoptosis.[7]
-
Toll-like Receptor 4 (TLR4) Pathway Activation: In certain cancer models, such as RAS-mutated monocytic leukemia, this compound has been found to bind to TLR4.[8][9] This interaction activates downstream signaling pathways that can induce cell differentiation and pyroptosis, a form of inflammatory cell death.[8][9]
-
Induction of Ferroptosis: In some cellular contexts, like FLT3-ITD mutated monocytic acute myeloid leukemia (AML), this compound has been observed to induce cell death through ferroptosis, a form of iron-dependent cell death.[8][9]
Q4: My experimental results with this compound are inconsistent across different cell lines. What could be the cause?
The inconsistency is likely due to the varied molecular backgrounds of your cell lines. The cytotoxic effects of this compound can be dependent on the specific signaling pathways that are active or can be modulated in a particular cell type. For instance, cell lines with mutations in the RAS pathway may be more susceptible to the TLR4-mediated effects of this compound, while others might be more sensitive to PI3K/AKT inhibition or ferroptosis induction.[8][9]
Troubleshooting Guide
Problem: Unexpected or inconsistent cytotoxicity.
-
Step 1: Characterize Your Cell Line.
-
Determine the expression levels of Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL).
-
Assess the mutation status of key signaling pathways (e.g., RAS, PI3K/AKT, FLT3-ITD).
-
-
Step 2: Investigate Off-Target Pathways.
-
PI3K/AKT Pathway: Perform western blots to check the phosphorylation status of AKT and the expression levels of Mcl-1 after this compound treatment.
-
TLR4 Pathway: If applicable to your model, assess markers of monocyte differentiation (e.g., CD80, CD86) and pyroptosis (e.g., IL-1B, IL-18 expression).[8]
-
Ferroptosis: Measure markers of ferroptosis such as reactive oxygen species (ROS) levels and lipid peroxidation.
-
-
Step 3: Include Appropriate Controls.
-
Use Bcl-2 negative cell lines to assess Bcl-2 independent effects.
-
Compare the effects of this compound with other known inhibitors of the pathways you are investigating (e.g., a PI3K inhibitor).
-
Quantitative Data Summary
| Parameter | Target | Value | Cell/Assay Type | Reference |
| Ki | Bcl-2 BH4 Domain | 3.3 ± 0.73 nM | Cell-free assay | [4] |
| Dissociation Constant (Kd) | TLR4 | 3.99 x 10⁻⁷ M | Surface Plasmon Resonance | [8][9] |
| Effective Concentration (In Vitro) | Multiple Myeloma Cell Lines | 0.1 - 0.5 µM | Apoptosis Assay | [4] |
| LD50 (In Vitro) | Chronic Lymphocytic Leukemia (CLL) Cells | 1.11 ± 0.46 µM | Viability Assay | [10] |
| LD50 (In Vitro) | Normal Peripheral Blood Mononuclear Cells (PBMCs) | 2.03 ± 0.31 µM | Viability Assay | [10] |
| Dosage (In Vivo) | Human MM Xenografts in Mice | 10 mg/kg | Intraperitoneal (i.p.) | [4] |
| Dosage (In Vivo) | Human MM Xenografts in Mice | 20 mg/kg/day (5 doses) | Not specified | [1] |
Key Experimental Protocols
1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Methodology:
-
Culture human multiple myeloma cell lines (e.g., RPMI8226, U266) to the desired density.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.25, 0.5 µM) for 48 hours.[4]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
-
2. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Methodology:
-
Use immunodeficient mice (e.g., NOD-scid/IL2Rγ null).
-
Subcutaneously inject human multiple myeloma cells (e.g., RPMI8226) to establish tumors.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) via intraperitoneal injection, or the vehicle control, according to the desired schedule.[4]
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Visualizing the Mechanisms of this compound
The following diagrams illustrate the different proposed signaling pathways for this compound.
Caption: Intended on-target signaling pathway of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell m… [ouci.dntb.gov.ua]
- 7. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
BDA-366 Mechanism of Action: Technical Support Center
Welcome to the technical support center for BDA-366. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments to elucidate the mechanism of action of this compound in their specific experimental systems. Given the evolving understanding of this compound's molecular targets and cellular effects, a systematic approach with appropriate controls is crucial for accurate interpretation of results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My cells are undergoing apoptosis in response to this compound. How do I confirm if this is dependent on its original proposed mechanism as a Bcl-2 BH4 domain antagonist?
This is a critical first question. While initially identified as a Bcl-2 BH4 domain antagonist, subsequent studies have shown this compound can induce apoptosis through Bcl-2 independent mechanisms.[1][2] To dissect this in your model, a series of control experiments are recommended.
Experimental Workflow:
Caption: Troubleshooting workflow to determine Bcl-2 dependence of this compound-induced apoptosis.
Key Control Experiments to Determine Bcl-2 Dependence:
| Experiment | Purpose | Expected Outcome if Bcl-2 Dependent | Expected Outcome if Bcl-2 Independent |
| Western Blot for Bcl-2 Family Proteins | To confirm the expression of Bcl-2 and other family members (e.g., Mcl-1, Bcl-xL) in your cell line. | Bcl-2 is expressed at a significant level. | Bcl-2 expression is low or absent, yet cells are sensitive to this compound.[2] |
| Bcl-2 Knockout/Overexpression Studies | To directly test the requirement of Bcl-2 for this compound-induced apoptosis. | Bcl-2 knockout cells will be resistant to this compound, while overexpression may sensitize cells. | This compound will induce apoptosis regardless of Bcl-2 expression status.[1] |
| Bax/Bak Knockout Studies | To determine if apoptosis is mediated through the canonical mitochondrial pathway. | Double knockout of Bax and Bak will abrogate this compound-induced apoptosis. | Apoptosis may still occur, suggesting a non-canonical pathway. |
| Bcl-2 Conformational Change Assay | To test the hypothesis that this compound induces a pro-apoptotic conformation in Bcl-2. | Increased immunoprecipitation of Bcl-2 with a BH3-domain specific antibody following this compound treatment. | No change in Bcl-2 conformation is detected. |
| Bax Activation Assay | To determine if this compound treatment leads to the activation of the pro-apoptotic protein Bax. | Increased detection of the active conformation of Bax following this compound treatment. | Bax activation may still occur, but through a Bcl-2 independent mechanism. |
2. My data suggests this compound is acting independently of Bcl-2. What are the alternative mechanisms I should investigate?
Several Bcl-2 independent mechanisms have been proposed for this compound. These include inhibition of the PI3K/AKT pathway, induction of pyroptosis via TLR4 signaling, and induction of ferroptosis.[1][3][4]
Proposed Bcl-2 Independent Signaling Pathways:
Caption: Overview of proposed Bcl-2 independent mechanisms of this compound.
Troubleshooting Guide for Alternative Mechanisms:
| Question | Experiment | Key Readout | Interpretation |
| Does this compound inhibit the PI3K/AKT pathway in my cells? | Western Blot for phosphorylated AKT (p-AKT) and total AKT. | Decreased p-AKT levels with no change in total AKT. | Suggests inhibition of the PI3K/AKT pathway.[1] |
| Does this compound affect Mcl-1 protein levels? | Western Blot for Mcl-1. | Decreased Mcl-1 protein levels. | Consistent with PI3K/AKT inhibition leading to Mcl-1 destabilization.[1] |
| Is this compound inducing pyroptosis? | Western Blot for cleaved Gasdermin D (GSDMD). ELISA for IL-1β and IL-18 in the supernatant. | Presence of cleaved GSDMD and increased IL-1β/IL-18 secretion. | Indicates activation of pyroptosis.[3][4] |
| Is this compound inducing ferroptosis? | Measure intracellular reactive oxygen species (ROS) and lipid peroxidation. Measure intracellular ferrous iron levels. | Increased ROS, lipid peroxidation, and ferrous iron. | Suggests induction of ferroptosis.[3] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated AKT (p-AKT)
This protocol is to determine if this compound inhibits the PI3K/AKT signaling pathway.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with desired concentrations of this compound for various time points.
-
Include a vehicle control (e.g., DMSO).
-
After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare for loading on an SDS-PAGE gel.
-
Separate proteins by gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-p-AKT or anti-total AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize the p-AKT signal to the total AKT signal for each sample. A decrease in the p-AKT/total AKT ratio indicates inhibition of the pathway.
Protocol 2: Pyroptosis Detection via Gasdermin D Cleavage
This protocol is to determine if this compound induces pyroptosis.
Materials:
-
Cell lysis buffer
-
Protein quantification assay
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-Gasdermin D (recognizing both full-length and cleaved forms)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a vehicle control. A positive control for pyroptosis (e.g., LPS + Nigericin) should be included.
-
Lyse cells as described in Protocol 1.
-
-
Western Blotting:
-
Perform SDS-PAGE and western blotting as described in Protocol 1.
-
Probe the membrane with the anti-Gasdermin D antibody.
-
Data Analysis: Look for the appearance of a smaller molecular weight band corresponding to the cleaved, active form of Gasdermin D in this compound treated samples.
Protocol 3: Ferroptosis Induction Assessment
This protocol provides a general workflow to assess key hallmarks of ferroptosis.
1. Measurement of Lipid Peroxidation:
-
Use a fluorescent probe such as C11-BODIPY(581/591).
-
Treat cells with this compound, a vehicle control, and a positive control for ferroptosis (e.g., Erastin or RSL3).
-
Incubate cells with the C11-BODIPY probe.
-
Analyze by flow cytometry or fluorescence microscopy. A shift in fluorescence from red to green indicates lipid peroxidation.
2. Measurement of Intracellular Ferrous Iron:
-
Use a fluorescent probe such as FerroOrange.
-
Treat cells as described above.
-
Incubate cells with the FerroOrange probe.
-
Analyze by flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates an increase in intracellular ferrous iron.
3. Rescue Experiments:
-
Co-treat cells with this compound and a ferroptosis inhibitor (e.g., Ferrostatin-1 or Liproxstatin-1).
-
Assess cell viability using an MTT or similar assay.
-
If the inhibitor rescues the cells from this compound-induced death, it is strong evidence for the involvement of ferroptosis.
Summary of this compound's Proposed Mechanisms
The following diagrams illustrate the different proposed signaling pathways for this compound.
Originally Proposed Bcl-2 Dependent Mechanism:
Caption: this compound was initially proposed to convert Bcl-2 into a pro-apoptotic protein.
Bcl-2 Dephosphorylation and Mcl-1 Degradation Pathway:
Caption: this compound can inhibit the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and Mcl-1 degradation.
References
Validation & Comparative
A Comparative Analysis of BDA-366 and ABT-737 Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent Bcl-2 family inhibitors, BDA-366 and ABT-737. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in the field of apoptosis and cancer drug development.
Introduction
Targeting the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins is a key strategy in cancer therapy. Two notable small molecule inhibitors that have emerged are this compound and ABT-737. While both ultimately lead to the induction of apoptosis, they employ distinct mechanisms of action, resulting in different efficacy profiles across various cancer types. ABT-737 is a well-characterized BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] In contrast, this compound was initially identified as a Bcl-2 BH4 domain antagonist, proposed to induce a conformational change in Bcl-2, converting it into a pro-apoptotic protein.[3][4] However, more recent evidence suggests that its mechanism may be independent of direct Bcl-2 binding and could involve the inhibition of the PI3K/AKT pathway.[5][6][7] This guide will delve into the experimental data supporting the efficacy of both compounds, provide detailed protocols for key assays, and visualize their signaling pathways.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound and ABT-737 in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Noteworthy Observations |
| RPMI8226 | Multiple Myeloma | ~0.25 - 0.5 | Sensitive to this compound-induced apoptosis.[4] |
| U266 | Multiple Myeloma | ~0.5 | Sensitive to this compound, but reported to be resistant to ABT-737.[4] |
| CLL Samples | Chronic Lymphocytic Leukemia | LD50 = 1.11 ± 0.46 | Significantly more toxic to CLL cells than normal PBMCs (LD50 = 2.03 ± 0.31 µM).[6] |
Table 1: Preclinical Efficacy of this compound
| Cell Line | Cancer Type | ABT-737 EC50/IC50 (nM) | Noteworthy Observations |
| HL-60 | Acute Myeloid Leukemia | EC50: ~80 | Induces apoptosis through disruption of Bcl-2/Bax heterodimerization.[8] |
| KG-1 | Acute Myeloid Leukemia | EC50: ~80 | |
| NB4 | Acute Myeloid Leukemia | EC50: ~50 | |
| Multiple Myeloma Cell Lines (Various) | Multiple Myeloma | Varies | Cytotoxic to MM cell lines, including those resistant to conventional therapies.[9] |
| Neuroblastoma Cell Lines (Various) | Neuroblastoma | IC50: 580 - 15,300 | More effective in hypoxic conditions.[10] |
| Thyroid Carcinoma Cell Lines (Various) | Thyroid Carcinoma | IC50: 730 - 15,600 | Shows synergistic effects with doxorubicin and gemcitabine.[2] |
Table 2: Preclinical Efficacy of ABT-737
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and ABT-737 are visualized below.
Caption: Proposed signaling pathway for this compound.
Recent studies suggest this compound may act independently of direct Bcl-2 binding, instead inhibiting the PI3K/AKT pathway, leading to reduced Mcl-1 stability and Bcl-2 dephosphorylation.[5][6] Some research also indicates it can bind to Toll-like receptor 4 (TLR4).[7]
Caption: Signaling pathway for the BH3 mimetic ABT-737.
ABT-737 mimics the action of BH3-only proteins, binding to the BH3 groove of Bcl-2, Bcl-xL, and Bcl-w, thereby releasing pro-apoptotic proteins like Bim to activate Bax and Bak, leading to apoptosis.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and ABT-737.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: General workflow for an MTT-based cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and ABT-737 in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis detection.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or ABT-737 for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound and ABT-737 represent two distinct approaches to targeting the Bcl-2 family for cancer therapy. ABT-737, a BH3 mimetic, has a well-defined mechanism of action and its efficacy is often predictable based on the expression levels of Bcl-2 family members, particularly Mcl-1.[1] this compound, with its proposed and debated mechanisms, offers a potentially different therapeutic window, showing efficacy in cell lines that are resistant to BH3 mimetics.[4] The choice between these or similar inhibitors for further development and clinical application will depend on the specific cancer type and its underlying molecular dependencies. The experimental protocols and comparative data presented in this guide are intended to aid researchers in their evaluation and selection of appropriate therapeutic strategies. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy of these two compounds.
References
- 1. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bcl-2-Independent Mechanism of BDA-366: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BDA-366 and the established Bcl-2 inhibitor, venetoclax, with a focus on validating the emerging evidence for a Bcl-2-independent mechanism of action for this compound. The information presented herein is supported by experimental data to aid researchers in understanding the nuanced activity of this compound.
Executive Summary
Initially identified as a direct antagonist of the B-cell lymphoma 2 (Bcl-2) protein, recent studies have compellingly challenged this primary mechanism for the small molecule this compound. Emerging evidence suggests that this compound induces apoptosis through pathways independent of direct Bcl-2 binding, primarily via the inhibition of the PI3K/AKT signaling cascade and subsequent downregulation of the anti-apoptotic protein Mcl-1. Furthermore, recent findings indicate a novel mechanism involving the activation of the Toll-like receptor 4 (TLR4) pathway. This guide will delve into the experimental data supporting these alternative mechanisms, providing a comparative analysis with the well-characterized BH3 mimetic, venetoclax, to offer a clearer understanding of this compound's unique mode of action.
Comparative Performance Data
The following tables summarize the cytotoxic effects of this compound in comparison to venetoclax across various cancer cell lines.
Table 1: Comparative Cytotoxicity (LD50/IC50) of this compound and Venetoclax in Hematological Malignancies
| Cell Line | Cancer Type | This compound LD50/IC50 (µM) | Venetoclax IC50 (nM) | Reference |
| CLL (n=39) | Chronic Lymphocytic Leukemia | 1.11 ± 0.46 | Not specified in direct comparison | [1][2] |
| Normal PBMCs (n=6) | Healthy Donor Cells | 2.03 ± 0.31 | Not specified in direct comparison | [1][2] |
| OCI-LY-1 | Diffuse Large B-cell Lymphoma | 0.32 | Not specified in direct comparison | [1] |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | Not specified | 60 | [3] |
| ML-2 | Acute Myeloid Leukemia | Not specified | 100 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | Not specified | 200 | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | Stronger cytotoxicity than Venetoclax in RAS-mutated lines | 600 | [3][4] |
| SKM-1 | Acute Myeloid Leukemia | Not specified | 1000 | [3] |
| HL-60 | Acute Myeloid Leukemia | Not specified | 1600 | [3] |
| PL-21 | Acute Myeloid Leukemia | Not specified | > 10,000 (Resistant) | [3] |
| MOLM-16 | Acute Myeloid Leukemia | Not specified | > 10,000 (Resistant) | [3] |
Table 2: Quantitative Analysis of this compound's Effect on Mcl-1 Protein Levels
| Cell Line | Treatment | Mcl-1 Protein Level Change | Reference |
| HT | 3 µM this compound (6h) | Significant decrease | [1] |
| HT Bcl-2 | 3 µM this compound (6h) | Significant decrease | [1] |
| OCI-LY-1 | 0.6-3 µM this compound (6h) | Dose-dependent decrease | [1] |
| CLL | 2 µM this compound (48h) | Significant reduction | [1] |
Table 3: Evidence for TLR4 Pathway Activation by this compound
| Experiment | Cell Line | Key Finding | Reference |
| Transcriptomic & Proteomic Sequencing | NOMO-1 (RAS-mutated) | Significant regulation of the Toll-like receptor (TLR) signaling pathway | [4] |
| Surface Plasmon Resonance | - | High-affinity binding to TLR4 (Kd = 3.99 x 10⁻⁷ M) | [4] |
| Functional Assays | NOMO-1 (RAS-mutated) | Activation of downstream signaling (JNK/c-Jun), induction of M1 macrophage differentiation (increased CD80, CD86), and pyroptosis (increased IL1B, IL18) | [4] |
Signaling Pathways and Mechanisms of Action
Recent evidence strongly suggests that this compound's primary mechanism of inducing apoptosis is independent of direct Bcl-2 antagonism. The proposed pathways are illustrated below.
Bcl-2-Independent Apoptosis Induction by this compound
This compound has been shown to inhibit the PI3K/AKT signaling pathway.[1][5] This inhibition leads to a decrease in the phosphorylation of AKT, which in turn affects the stability of the anti-apoptotic protein Mcl-1.[1][5] The subsequent degradation of Mcl-1 frees up pro-apoptotic proteins like Bim, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and ultimately, apoptosis.[1][6]
References
- 1. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
BDA-366: A Comparative Guide to its Synergistic Effects in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDA-366 is a novel small molecule initially identified as a Bcl-2 inhibitor that was purported to bind to the BH4 domain of Bcl-2, inducing a conformational change that converts it into a pro-apoptotic protein.[1] This mechanism of action is distinct from BH3-mimetics like venetoclax, which inhibit the anti-apoptotic function of Bcl-2 by binding to its BH3 domain.[1] However, recent evidence challenges this initial hypothesis, suggesting that this compound's anti-cancer effects may be independent of Bcl-2 and instead involve the inhibition of the PI3K/AKT signaling pathway, leading to the downregulation of Mcl-1.[2][3] Furthermore, emerging research indicates a potential role for the TLR4 pathway in mediating this compound's efficacy in venetoclax-resistant acute myeloid leukemia (AML).[4]
This guide provides a comprehensive comparison of the synergistic effects of this compound with other cancer drugs, supported by available experimental data. It details the proposed mechanisms of action, outlines experimental protocols for assessing synergy, and visualizes key pathways and workflows to aid in the design and interpretation of future studies.
Synergistic Combinations with this compound
This compound and Venetoclax
The combination of this compound with the Bcl-2 BH3-mimetic venetoclax has shown significant synergistic anti-cancer effects, particularly in hematological malignancies such as Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-Cell Lymphoma (DLBCL), and Mantle Cell Lymphoma (MCL).[2][5] This synergy is especially promising for overcoming resistance to venetoclax.
Quantitative Data Summary
| Cancer Type | Cell Line(s) | Drug Combination | Key Findings | Reference(s) |
| CLL | Primary CLL cells | This compound (1 µM) + Venetoclax (2 nM) | Significantly increased cell death compared to single agents, overcoming resistance induced by BCR signals. | [2] |
| DLBCL (Venetoclax-Resistant) | Ri-1 VR | This compound (0.9 µM) + Venetoclax (various concentrations) | This compound re-sensitized venetoclax-resistant cells to venetoclax, significantly lowering the LD50 of venetoclax. | [2] |
| MCL | Z-138, MINO | This compound + Venetoclax | Strong synergistic apoptosis induction. | [5] |
Detailed Quantitative Data
-
Combination Index (CI): In a study on MCL cell lines, the combination of this compound and venetoclax demonstrated strong synergy with an average Combination Index (aCI) of 0.25 in Z-138 cells and 0.14 in MINO cells (where a CI < 1 indicates synergy).[5]
-
LD50 Values in DLBCL: In venetoclax-sensitive Ri-1 wild-type (WT) DLBCL cells, the LD50 for venetoclax alone was approximately 10 nM. In venetoclax-resistant Ri-1 (VR) cells, the LD50 for venetoclax was significantly higher. The addition of a submaximal concentration of this compound (0.9 µM) to Ri-1 VR cells markedly reduced the LD50 of venetoclax, indicating a re-sensitization to the drug.[2]
Mechanisms of Synergistic Action
Revised Mechanism of this compound: PI3K/AKT Pathway Inhibition and Mcl-1 Downregulation
Contrary to its initial proposed mechanism, recent studies suggest that this compound induces apoptosis independently of Bcl-2.[2][3] The synergistic effect with venetoclax is likely mediated by this compound's ability to inhibit the PI3K/AKT signaling pathway.[2] This inhibition leads to a decrease in the levels of the anti-apoptotic protein Mcl-1, a known resistance factor for venetoclax.[2] By downregulating Mcl-1, this compound removes a key survival signal, rendering cancer cells more susceptible to Bcl-2 inhibition by venetoclax.
Caption: Proposed synergistic mechanism of this compound and venetoclax.
Emerging Mechanism: TLR4 Pathway Activation in Venetoclax-Resistant AML
A recent study suggests a novel mechanism for this compound in overcoming venetoclax resistance in RAS-mutated monocytic AML.[4] In this context, this compound was found to bind to Toll-like receptor 4 (TLR4), activating downstream signaling pathways that promote the differentiation of leukemic cells and induce pyroptosis, a form of inflammatory cell death.[4] This TLR4-mediated mechanism appears to be independent of the Bcl-2 and RAS/ERK pathways.[4]
Caption: this compound's proposed TLR4-mediated mechanism in AML.
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay and Combination Index (CI) Calculation
This protocol outlines a general workflow for assessing the synergistic effects of this compound in combination with another drug using a checkerboard assay followed by Combination Index (CI) calculation.
Caption: Workflow for in vitro synergy assessment.
Methodology:
-
Cell Preparation: Culture the desired cancer cell lines to 80% confluency and prepare a single-cell suspension.
-
Cell Seeding: Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Drug Application: Prepare serial dilutions of this compound and the combination drug. Add the drugs to the wells in a checkerboard format, where each well contains a unique combination of concentrations of the two drugs. Include single-agent controls and a vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as MTS or CellTiter-Glo.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-response curves of the single agents and their combinations. The CI value provides a quantitative measure of the interaction between the two drugs.
Apoptosis Assessment: Annexin V and Propidium Iodide (PI) Staining
Methodology:
-
Cell Treatment: Treat cancer cells with this compound, the combination drug, or the combination of both for the desired time period. Include an untreated control.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
In Vivo Synergy Assessment in Xenograft Models
Methodology:
-
Xenograft Model Establishment: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., NOD-scid/IL2Rγnull mice).[6] Allow the tumors to grow to a palpable size.
-
Animal Grouping: Randomize the mice into four groups:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. This compound has been administered intraperitoneally (i.p.) at doses of 10-20 mg/kg/day.[6][7]
-
Tumor Growth Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups to determine if the combination therapy is more effective than the single agents. Statistical analysis can be used to assess the significance of the observed differences.
Future Directions and Proposed Experiments
Given the revised mechanism of action of this compound involving the PI3K/AKT/Mcl-1 axis, a logical next step is to investigate its synergistic potential with direct inhibitors of this pathway.
Caption: Proposed workflow for exploring novel this compound synergistic combinations.
Conclusion
This compound represents a promising therapeutic agent with a potentially novel mechanism of action that extends beyond its initial characterization as a Bcl-2 BH4 domain antagonist. Its demonstrated synergy with venetoclax, particularly in overcoming resistance, highlights its clinical potential. The emerging understanding of its role in modulating the PI3K/AKT/Mcl-1 axis and the TLR4 pathway opens up new avenues for rational combination therapies. The experimental frameworks and data presented in this guide are intended to facilitate further research and development of this compound as a valuable component of combination cancer therapy.
References
- 1. Synergistic interactions with PI3K inhibition that induce apoptosis. | Broad Institute [broadinstitute.org]
- 2. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic interactions with PI3K inhibition that induce apoptosis | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
BDA-366: A Novel Approach to Overcoming Resistance to BH3 Mimetics in Cancer
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to BH3 mimetics, a promising class of targeted cancer therapies, presents a significant challenge in oncology. This guide provides a comprehensive comparison of BDA-366, a novel investigational agent, with existing therapeutic alternatives for BH3 mimetic-resistant cancers. Drawing on current experimental data, we delve into its unique mechanism of action, efficacy, and the experimental protocols used to evaluate its performance.
Quantitative Comparison of this compound and Other BH3 Mimetics
To facilitate a clear comparison, the following tables summarize the available quantitative data on the efficacy of this compound and other relevant compounds in various cancer cell lines, with a focus on models of resistance.
Table 1: In Vitro Efficacy (IC50/LD50) of this compound and Venetoclax in Hematological Malignancies
| Cell Line | Cancer Type | Resistance Profile | This compound (μM) | Venetoclax (μM) | Reference |
| MINO | Mantle Cell Lymphoma | Parental | Sensitive | Sensitive | [1] |
| MINO-VR | Mantle Cell Lymphoma | Venetoclax-Resistant | Sensitive | Resistant | [1] |
| MAVER-1 | Mantle Cell Lymphoma | Parental | Sensitive | Sensitive | [1] |
| MAVER-1-VR | Mantle Cell Lymphoma | Venetoclax-Resistant | Sensitive | Resistant | [1] |
| NOMO-1 | Monocytic AML | RAS-mutated, Venetoclax-Resistant | More cytotoxic than Venetoclax | Less cytotoxic than this compound | [2] |
| MOLM-13 | Monocytic AML | FLT3-ITD mutated | Active | - | [2] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | - | LD50 = 1.11 ± 0.46 | - | [3] |
| Normal PBMCs | Healthy Donor | - | LD50 = 2.03 ± 0.31 | - | [3] |
Table 2: Apoptosis Induction by this compound in Multiple Myeloma Cell Lines
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |
| RPMI8226 | 0.1 | Increased | [4] |
| 0.25 | Significantly Increased | [4] | |
| 0.5 | 84.2% (average) | [4] | |
| U266 | 0.1 | Increased | [4] |
| 0.25 | Significantly Increased | [4] | |
| 0.5 | 60.6% (average) | [4] |
Mechanisms of Action: A Departure from Conventional BH3 Mimetics
Initially identified as a Bcl-2 BH4 domain antagonist, recent evidence suggests this compound's mechanism of action is more complex and, in some contexts, independent of direct Bcl-2 binding. This distinguishes it from traditional BH3 mimetics like venetoclax, which primarily function by inhibiting the BH3-binding groove of anti-apoptotic proteins.
The Evolving Understanding of this compound's Target
While early studies proposed that this compound binds to the BH4 domain of Bcl-2, inducing a conformational change that converts it into a pro-apoptotic protein, subsequent research has challenged this view.[5][6] Studies in chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) have shown that the cytotoxic effects of this compound do not always correlate with Bcl-2 expression levels, and the compound can induce apoptosis in Bcl-2-negative cells.[3][7]
Alternative Signaling Pathways Implicated in this compound's Efficacy
Current research points to two primary alternative mechanisms of action for this compound in resistant cancers:
-
Inhibition of the PI3K/AKT Pathway: In some cancer models, this compound has been shown to inhibit the PI3K/AKT signaling pathway.[7] This leads to the dephosphorylation of Bcl-2 and a reduction in the levels of Mcl-1, another key anti-apoptotic protein often implicated in resistance to BH3 mimetics.[7]
-
Activation of the TLR4 Pathway: In venetoclax-resistant RAS-mutated monocytic acute myeloid leukemia (AML), this compound has been found to bind to Toll-like receptor 4 (TLR4).[2] This interaction activates downstream signaling pathways that promote the differentiation of leukemic cells and induce pyroptosis, a form of inflammatory cell death.[2]
The following diagrams illustrate these proposed signaling pathways.
This compound inhibits the PI3K/AKT pathway, leading to apoptosis.
This compound activates the TLR4 pathway, leading to cell differentiation and pyroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability and Apoptosis Assays
Objective: To quantify the cytotoxic and apoptotic effects of this compound on cancer cells.
Experimental Workflow:
Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol for Annexin V/PI Staining:
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight (for adherent cells).
-
Treatment: Treat cells with a serial dilution of this compound and appropriate controls (e.g., venetoclax, vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, directly collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorochrome-conjugated Annexin V) and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation status of key proteins in relevant signaling pathways.
Detailed Protocol for Western Blotting of Bcl-2 Family and PI3K/AKT Pathway Proteins:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Mcl-1, p-AKT, total AKT, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Alternatives to this compound for Overcoming BH3 Mimetic Resistance
Several strategies are being explored to overcome resistance to conventional BH3 mimetics. This compound represents one such novel approach. Other alternatives include:
-
Combination Therapies: Combining BH3 mimetics with other anti-cancer agents, such as chemotherapy, other targeted therapies (e.g., PI3K inhibitors, MEK inhibitors), or immunotherapy, can be effective in overcoming resistance.[8]
-
Targeting Other Anti-Apoptotic Proteins: Resistance to Bcl-2 inhibitors like venetoclax is often mediated by the upregulation of other anti-apoptotic proteins, such as Mcl-1 or Bcl-xL. Developing and utilizing inhibitors that target these proteins can be a viable strategy.
-
Novel Mechanisms of Inducing Cell Death: Exploring agents that induce alternative forms of programmed cell death, such as necroptosis, ferroptosis, or the disulfidptosis pathway, may provide avenues to bypass apoptosis-related resistance mechanisms.[9][10]
Conclusion
This compound is a promising investigational agent that demonstrates significant efficacy in cancer models resistant to conventional BH3 mimetics. Its unique and still-evolving mechanisms of action, including the potential for Bcl-2-independent apoptosis induction through pathways like PI3K/AKT inhibition and TLR4 activation, set it apart from existing therapies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and potentially harness the therapeutic potential of this compound in the ongoing effort to combat cancer drug resistance. Further head-to-head comparative studies with other emerging therapies are warranted to fully elucidate its position in the evolving landscape of cancer treatment.
References
- 1. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular signatures of disulfidptosis: interplay with programmed cell death pathways and therapeutic implications in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Disulfidptosis, A Novel Cell Death Pathway: Molecular Landscape and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BDA-366 and Other BH4 Antagonists for Cancer Therapy
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) protein family represents a critical node in the regulation of apoptosis. While the BH3 domain of Bcl-2 has been the conventional target for inhibitors like Venetoclax, the BH4 domain has emerged as a novel and promising target. This guide provides a comparative analysis of BDA-366, the first-in-class small molecule Bcl-2 BH4 domain antagonist, and other recently developed BH4 antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shifting Paradigm
Initially, this compound was reported to selectively bind to the BH4 domain of Bcl-2, inducing a conformational change that converts the anti-apoptotic Bcl-2 into a pro-apoptotic protein, leading to Bax-dependent apoptosis.[1] However, subsequent studies have challenged this model, suggesting that this compound can induce apoptosis independently of Bcl-2, potentially through inhibition of the PI3K/AKT pathway and downregulation of Mcl-1.[2][3] This evolving understanding of this compound's mechanism underscores the complexity of targeting the Bcl-2 family and highlights the importance of rigorous validation in drug development.
Newer BH4 antagonists, such as CYD0281, SM216, SM396, and SM949, are also designed to target the Bcl-2 BH4 domain.[4][5][6] CYD0281, a derivative of this compound, is reported to induce a similar conformational change in Bcl-2, leading to apoptosis and exhibiting anti-angiogenic effects.[4][7] The SM series of compounds, including the covalent inhibitor SM396 and non-covalent inhibitors SM216 and SM949, have demonstrated high binding affinity for the Bcl-2 BH4 domain and potent anti-tumor activity in triple-negative breast cancer models.[5][8]
Quantitative Comparison of BH4 Antagonists
The following table summarizes the available quantitative data for this compound and other BH4 antagonists, providing a snapshot of their relative potencies and efficacies in various cancer models.
| Compound | Target | Binding Affinity (Ki/KD) | In Vitro Potency (IC50) | In Vivo Efficacy | Key Findings |
| This compound | Proposed: Bcl-2 BH4 Domain; Other potential targets | Ki = 3.3 nM (for Bcl-2) | ~1 µM (Lung Cancer Cell Lines); 1.11 ± 0.46 µM (CLL cells) | Suppressed tumor growth in lung and multiple myeloma xenografts. | Mechanism of action is debated; may act independently of Bcl-2.[1][2][3] |
| CYD0281 | Bcl-2 BH4 Domain | Not reported | Markedly inhibited cell migration and tube formation in HUVECs. | Inhibited angiogenesis and tumor growth in breast cancer xenografts. | Designed based on the structure of this compound; exhibits anti-angiogenic properties.[4][7] |
| SM216 | Bcl-2 BH4 Domain | KD = 3.92 nM | 1.866 µM (MDA-MB-231) | Effective in MDA-MB-231 xenograft model. | Non-covalent inhibitor with high binding affinity.[5][6] |
| SM396 | Bcl-2 BH4 Domain | KD = 6.37 nM | 2.995 nM (MCF7) | Effective in MDA-MB-231 xenograft model. | Covalent inhibitor with potent activity in breast cancer cells.[5][6] |
| SM949 | Bcl-2 BH4 Domain | KD = 78 nM | 0.1875 µM (MDA-MB-231) | Effective in MDA-MB-231 xenograft model. | Non-covalent inhibitor with nanomolar activity.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the analysis of these BH4 antagonists.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is a standard method for quantifying apoptosis induced by BH4 antagonists.
-
Cell Culture and Treatment: Plate cancer cells at a density of 1 x 105 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the BH4 antagonist or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells by flow cytometry within one hour. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls to set the compensation and gates.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is determined using appropriate flow cytometry analysis software.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of BH4 antagonists in a mouse model.
-
Cell Preparation and Implantation: Harvest cancer cells (e.g., human lung cancer H460 or breast cancer MDA-MB-231) during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 106 cells/100 µL. Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth and Treatment: Monitor the mice for tumor formation. When the tumors reach a palpable size (e.g., ~100 mm3), randomize the mice into treatment and control groups. Administer the BH4 antagonist (e.g., this compound at 10-20 mg/kg) or vehicle control intraperitoneally or via oral gavage according to the desired dosing schedule (e.g., daily or every other day).
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting). Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is used to determine the binding kinetics and affinity of the antagonists to their target protein.
-
Protein Immobilization: Immobilize recombinant human Bcl-2 protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations of the BH4 antagonist in a suitable running buffer (e.g., HBS-EP+). Inject the different concentrations of the antagonist over the sensor chip surface.
-
Data Acquisition: Monitor the association and dissociation of the antagonist to the immobilized Bcl-2 protein in real-time by measuring the change in the SPR signal (response units).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for the comparative analysis of BH4 antagonists.
Caption: Proposed and alternative signaling pathways for this compound.
Caption: Proposed signaling pathway for CYD0281 and SM-series antagonists.
Caption: General experimental workflow for evaluating BH4 antagonists.
References
- 1. Small Molecule Bcl2 BH4 Antagonist for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel BH4-BCL-2 Domain Antagonists Induce BCL-2-Mediated Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel BH4-BCL-2 Domain Antagonists Induce BCL-2-Mediated Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ambiguous Interaction of BDA-366 with Bcl-2 in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a small molecule inhibitor is paramount. BDA-366 has emerged as a molecule of interest for its reported ability to induce apoptosis in cancer cells. However, the scientific literature presents a conflicting narrative regarding its direct interaction with the anti-apoptotic protein Bcl-2 in cells. This guide provides a comprehensive comparison of the evidence, presenting both sides of the scientific debate and comparing this compound with a well-established Bcl-2 inhibitor.
A Tale of Two Mechanisms: Does this compound Directly Bind Bcl-2?
The central question surrounding this compound is whether it directly engages Bcl-2 within the cellular environment to initiate apoptosis. Two opposing views have been substantiated by different research groups.
The Direct Binding Hypothesis: A Conformational Shift in Bcl-2
Initial studies identified this compound as a small-molecule antagonist of the Bcl-2 homology 4 (BH4) domain.[1][2][3] This model posits that this compound directly binds to the BH4 domain of Bcl-2 with high affinity, inducing a conformational change that exposes the pro-apoptotic BH3 domain.[2][3][4] This structural alteration is proposed to convert Bcl-2 from a survival protein into a pro-death effector, ultimately leading to Bax-dependent apoptosis.[1][5] Evidence supporting this mechanism includes cell-free assays demonstrating a high binding affinity of this compound to Bcl-2.[1] Furthermore, studies in multiple myeloma (MM) and lung cancer cell lines have shown that this compound treatment leads to a conformational change in Bcl-2, detected by antibodies specific to the exposed BH3 domain.[2][3][4]
The Bcl-2 Independent Hypothesis: An Alternative Signaling Cascade
In contrast, subsequent research has challenged the direct binding model. These studies indicate that this compound-induced apoptosis can occur independently of Bcl-2 expression.[5][6] Key findings that support this alternative view include the observation that the cytotoxic effects of this compound do not always correlate with Bcl-2 protein levels, and apoptosis is still induced in cells lacking Bcl-2.[5][6] These studies propose that this compound may exert its pro-apoptotic effects through off-target mechanisms, such as the inhibition of the PI3K/AKT signaling pathway, leading to the dephosphorylation of Bcl-2 and a reduction in the levels of another anti-apoptotic protein, Mcl-1.[5][6] More recent evidence also suggests that this compound may not directly activate Bax or convert Bcl-2 into a Bax-activating protein in in-vitro assays.[5][6] Some research even points to this compound binding to Toll-like receptor 4 (TLR4) to induce its effects in certain cancer cell types.[6]
A Comparative Look: this compound vs. Venetoclax
To contextualize the debate surrounding this compound, it is useful to compare it with a well-characterized Bcl-2 inhibitor, Venetoclax (ABT-199). Venetoclax is an FDA-approved BH3 mimetic that directly binds with high affinity to the hydrophobic groove of Bcl-2, preventing it from sequestering pro-apoptotic proteins like BIM.[7][8] This direct inhibition of Bcl-2's anti-apoptotic function is a well-established mechanism.
| Feature | This compound | Venetoclax (ABT-199) |
| Proposed Binding Site | Bcl-2 BH4 Domain (disputed)[1][2] | Bcl-2 BH3 Groove[7][8] |
| Proposed Mechanism | Induces conformational change in Bcl-2, converting it to a pro-apoptotic protein (disputed).[2][3] May also act via Bcl-2 independent pathways.[5][6] | Competitively inhibits the binding of pro-apoptotic BH3-only proteins to Bcl-2.[7] |
| Direct Binding Evidence | Conflicting; high affinity in cell-free assays but challenged by cellular data.[1][5] | Well-established through multiple biophysical and cellular assays.[7] |
| Bcl-2 Dependency | Disputed; some studies show Bcl-2 independent effects.[5][6] | Strictly dependent on Bcl-2 expression.[7] |
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound.
Table 1: Binding Affinity of this compound for Bcl-2
| Compound | Target | Assay Type | Binding Affinity (Ki) | Reference |
| This compound | Bcl-2-BH4 | Cell-free assay | 3.3 ± 0.73 nM | [1] |
Table 2: Cellular Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Treatment Duration | Apoptosis Assay | Concentration for Effect | Reference |
| RPMI8226 | 48 hours | Annexin V/PI Staining | Dose-dependent increase in apoptosis (0.1-0.5 µM) | [1] |
| U266 | 48 hours | Annexin V/PI Staining | Dose-dependent increase in apoptosis (0.1-0.5 µM) | [1] |
Experimental Protocols
Flow Cytometry for Apoptosis Detection
To quantify apoptosis, human multiple myeloma cell lines (RPMI8226 and U266) were treated with varying concentrations of this compound (e.g., 0, 0.1, 0.25, 0.5 µM) for 48 hours.[1] Following treatment, cells were harvested and stained with Annexin V and propidium iodide (PI).[1] The percentage of apoptotic cells (Annexin V positive) was then determined using a flow cytometer.[1]
Detection of Bcl-2 Conformational Change
Human MM cell lines were treated with this compound (e.g., 0.25 and 0.5 µM) for 12 hours.[4] Cells were then fixed, permeabilized, and stained with an antibody that specifically recognizes the exposed BH3 domain of Bcl-2.[3][4] The change in fluorescence intensity, indicative of a conformational change, was measured by flow cytometry.[3][4]
Co-Immunoprecipitation for Protein-Protein Interactions
To assess the interaction between Bcl-2 family members in cells, co-immunoprecipitation assays are often employed.[9] Cell lysates are incubated with an antibody specific to one protein of interest (e.g., Bcl-2). Protein G beads are then used to pull down the antibody-protein complex.[9] The precipitated proteins are subsequently separated by SDS-PAGE and immunoblotted with antibodies against potential interacting partners (e.g., BIM, BAX).[9]
Visualizing the Proposed Mechanisms
The following diagrams illustrate the two competing hypotheses for this compound's mechanism of action.
Caption: Proposed direct binding mechanism of this compound.
Caption: Proposed indirect, Bcl-2 independent mechanism of this compound.
Conclusion
The question of whether this compound directly binds to Bcl-2 in cells remains a subject of scientific debate. While initial studies provided compelling evidence for a direct interaction with the BH4 domain, subsequent research has presented a strong case for Bcl-2 independent mechanisms of action. This discrepancy highlights the complexity of cellular pharmacology and the importance of rigorous, multi-faceted approaches to elucidate the precise targets of small molecules. For researchers in drug development, the case of this compound serves as a crucial reminder that initial hypotheses must be continually tested and refined. Further investigation is necessary to definitively resolve the primary mechanism by which this compound induces apoptosis, which will be critical for its potential future clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BCL2 Family Inhibitors in the Biology and Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of BDA-366's Anti-Cancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent BDA-366 with alternative therapies, supported by experimental data. We will delve into its proposed mechanisms of action, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays.
Introduction to this compound
This compound is a small molecule initially identified as a B-cell lymphoma 2 (BCL-2) BH4 domain antagonist.[1] The BCL-2 family of proteins are crucial regulators of apoptosis (programmed cell death), with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 allows malignant cells to evade apoptosis, contributing to tumor growth and therapeutic resistance.
The initially proposed mechanism of this compound involved binding to the BH4 domain of BCL-2, inducing a conformational change that converts BCL-2 from a pro-survival to a pro-apoptotic protein.[1][2] However, subsequent research has revealed a more complex and potentially BCL-2-independent mechanism of action, involving the PI3K/AKT pathway and the innate immune receptor Toll-like receptor 4 (TLR4).[3][4] This guide will explore these multifaceted mechanisms and compare the efficacy of this compound with established and emerging anti-cancer agents that target apoptotic pathways.
Comparative Analysis of Anti-Cancer Efficacy
To provide a clear comparison, the following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | Target(s) | RPMI-8226 (Multiple Myeloma) | U266 (Multiple Myeloma) | OCI-AML3 (AML) | MOLM-13 (AML) | H929 (Multiple Myeloma) | Other Hematological Malignancies |
| This compound | BCL-2 (BH4), PI3K/AKT, TLR4 | ~0.25[1] | ~0.5[1] | - | - | - | CLL (LD50): 1.11 ± 0.46[3] |
| Venetoclax | BCL-2 (BH3) | - | - | 0.6[5] | 0.2[5] | - | OCI-Ly19 (DLBCL): <0.01[6] |
| S63845 | MCL-1 | - | - | 0.004 - 0.233[7] | - | <0.1[7] | Lymphoma/CML: <0.1 - >1[7] |
| AZD5991 | MCL-1 | - | - | EC50: <0.1 (6/22 cell lines)[8] | EC50: 0.024[8] | - | MM EC50: <0.1 (7/19 cell lines)[8] |
| Lisaftoclax (APG-2575) | BCL-2 (BH3) | - | - | - | - | - | CLL, MM, WM (Potent Activity)[9] |
Note: IC50 values can vary depending on the assay conditions and cell line. The data presented here is a representative summary from the cited literature.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | RPMI-8226 & U266 Myeloma | 10 mg/kg, i.p. | Significant suppression of tumor growth[1] |
| This compound | Breast Cancer | - | Significantly attenuated vascular vessels and inhibited tumor growth[10] |
| Venetoclax | MYCN-amplified Neuroblastoma | 100 mg/kg, 5 days/week for 2 weeks | Limited single-agent activity[6] |
| S63845 | H929 & AMO1 Myeloma | 25 mg/kg, i.v. | TGImax: 103% (H929) and 114% (AMO1)[7] |
| S63845 | MV4-11 AML | 12.5 mg/kg | TGImax: 86%[7] |
| AZD5991 | MOLP-8 Myeloma | 10-100 mg/kg, single i.v. dose | Complete tumor regression[11] |
| AZD5991 | SUM-149 TN-IBC | 30 mg/kg | Significant tumor regression[12] |
| Lisaftoclax (APG-2575) | RS4;11 ALL | Oral, once-daily for 14 days | Inhibited tumor growth[9] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in the anti-cancer effects of this compound and its comparators.
BCL-2 Family and Apoptosis Regulation
This compound: A Multifaceted Mechanism of Action
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., this compound, Venetoclax) for a specified duration (e.g., 24, 48, or 72 hours).[6][13]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the compound of interest at various concentrations for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.[1]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for PI3K/AKT Pathway Activation
-
Cell Lysis: Cells are treated as required and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).[14][15]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., AKT, p-AKT).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16]
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.[1][7][11]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Toll-like Receptor 4 (TLR4) Activation Assay
-
Cell Lines: Reporter cell lines expressing TLR4 and an NF-κB-inducible reporter gene (e.g., luciferase) are used.
-
Stimulation: Cells are stimulated with the test compound (e.g., this compound) in the presence or absence of a known TLR4 agonist like lipopolysaccharide (LPS).
-
Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured. An increase in reporter activity indicates TLR4 activation and downstream NF-κB signaling.[17][18]
Conclusion
This compound presents a compelling, albeit complex, profile as an anti-cancer agent. While its initial characterization as a BCL-2 BH4 domain antagonist was promising, emerging evidence points towards a broader mechanism of action that may offer advantages in overcoming resistance to traditional BH3 mimetics. The comparative data presented in this guide highlight the potency of this compound and its alternatives in various cancer models. Further research is warranted to fully elucidate the dominant mechanism of action of this compound in different cancer contexts and to identify patient populations most likely to benefit from this novel therapeutic strategy. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to validate and expand upon these findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BCL2-BH4 antagonist this compound suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. researchgate.net [researchgate.net]
- 10. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of Human Toll-like Receptor 4 (TLR4)·Myeloid Differentiation Factor 2 (MD-2) by Hypoacylated Lipopolysaccharide from a Clinical Isolate of Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Induction of TLR4/TLR2 Interaction and Heterodimer Formation by Low Endotoxic Atypical LPS [frontiersin.org]
BDA-366 and Venetoclax: A Comparative Analysis of their Impact on Mcl-1 Expression
For Immediate Release
This guide provides a detailed comparison of the effects of two distinct anti-cancer agents, BDA-366 and venetoclax, on the expression of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the mechanisms of action and potential therapeutic applications of these compounds.
Introduction
Targeting the B-cell lymphoma 2 (Bcl-2) family of proteins is a prominent strategy in cancer therapy. Mcl-1, a key member of this family, is crucial for the survival of many cancer cells and is a known mediator of resistance to various anti-cancer drugs. This compound, a purported Bcl-2 BH4 domain antagonist, and venetoclax, a highly selective Bcl-2 BH3 mimetic, interact with the Bcl-2 family in fundamentally different ways, leading to distinct downstream effects on Mcl-1 expression. Understanding these differences is critical for designing effective therapeutic strategies, including combination therapies.
Comparative Effects on Mcl-1 Expression
This compound and venetoclax exhibit opposing effects on the expression of Mcl-1. This compound has been shown to actively decrease Mcl-1 protein levels, whereas treatment with venetoclax can paradoxically lead to the upregulation of Mcl-1, a key mechanism of acquired resistance to this drug.
| Feature | This compound | Venetoclax |
| Primary Target | Purportedly the BH4 domain of Bcl-2[1] | The BH3-binding groove of Bcl-2[2] |
| Effect on Mcl-1 Protein Levels | Decreases Mcl-1 expression[1][3] | Can lead to upregulation of Mcl-1 as a resistance mechanism[4][5][6] |
| Mechanism of Mcl-1 Regulation | Inhibits the PI3K/AKT pathway, leading to reduced Mcl-1 protein stability and enhanced turnover[1][3] | Exerts selective pressure, leading to the survival and expansion of cells with high Mcl-1 levels[4][6] |
| Therapeutic Implication for Mcl-1 | May overcome Mcl-1-mediated resistance | High Mcl-1 levels are a primary mechanism of intrinsic and acquired resistance[2][6] |
Mechanism of Action
This compound: Inducing Mcl-1 Degradation
This compound reduces Mcl-1 protein levels through a mechanism that is independent of its purported interaction with Bcl-2.[1][3] The primary mechanism involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][3] This inhibition leads to a decrease in the stability of the Mcl-1 protein, promoting its degradation.[3] Studies have shown that this compound significantly enhances the turnover of the Mcl-1 protein.[3] This effect on Mcl-1 is observed in various cancer cell lines, including primary chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) cells.[1][3]
Venetoclax: Indirect Mcl-1 Upregulation and Resistance
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2.[2] It does not directly target Mcl-1. However, a significant mechanism of resistance to venetoclax involves the upregulation of other anti-apoptotic proteins, most commonly Mcl-1.[4][5][6] By inhibiting Bcl-2, venetoclax eliminates cancer cells that are dependent on Bcl-2 for survival. This creates a selective pressure that allows for the outgrowth of cell populations that rely on Mcl-1 for their survival. In these resistant cells, Mcl-1 expression is often elevated, compensating for the loss of Bcl-2 function and thereby conferring resistance to venetoclax-induced apoptosis.[6]
References
- 1. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BDA-366 and Other Apoptosis Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel apoptosis inducer BDA-366 with other established apoptosis-inducing agents. This document synthesizes experimental data on their mechanisms of action, efficacy, and provides detailed experimental protocols for key assays in apoptosis research.
Introduction to this compound and the Apoptosis Landscape
Programmed cell death, or apoptosis, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them attractive targets for therapeutic intervention. This compound was initially identified as a small molecule antagonist of the Bcl-2 homology 4 (BH4) domain, a unique target compared to the more common BH3 mimetics.[1] It was proposed to induce a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein.[2][3] However, recent evidence challenges this initial hypothesis, suggesting a Bcl-2 independent mechanism of action involving the downregulation of Myeloid cell leukemia 1 (Mcl-1) and inhibition of the PI3K/AKT signaling pathway.[4]
This guide will delve into the mechanistic complexities of this compound, comparing its performance with other well-characterized apoptosis inducers, including the Bcl-2 selective inhibitor Venetoclax (ABT-199), the broader Bcl-2 family inhibitor Navitoclax (ABT-263), its predecessor ABT-737, and the general kinase inhibitor Staurosporine.
Comparative Analysis of Apoptosis Inducers
To facilitate a clear comparison, the following table summarizes the key characteristics and available efficacy data for this compound and other selected apoptosis inducers.
Disclaimer: The IC50 values presented in the table below are compiled from various independent studies. Direct comparison of these values should be approached with caution, as experimental conditions such as cell lines, incubation times, and assay methodologies may vary between studies. This data is intended to provide a general overview of the compounds' potency.
| Inducer | Primary Target(s) | Proposed Mechanism of Action | IC50 Range (µM) | Cell Lines Tested (Examples) |
| This compound | Mcl-1, PI3K/AKT pathway (disputed: Bcl-2 BH4 domain) | Downregulates Mcl-1 expression and inhibits PI3K/AKT signaling, leading to apoptosis.[4] Initially proposed to bind the Bcl-2 BH4 domain, inducing a pro-apoptotic conformational change.[2][3] | 0.5 - 10 | Multiple Myeloma (RPMI8226, U266), Chronic Lymphocytic Leukemia (CLL) primary cells, Diffuse Large B-cell Lymphoma (DLBCL).[4][5] |
| Venetoclax (ABT-199) | Bcl-2 | Selective BH3 mimetic that binds to the BH3 groove of Bcl-2, displacing pro-apoptotic proteins and initiating apoptosis.[5][6] | 0.01 - >10 | Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML) (OCI-AML3, THP-1, MV4;11, MOLM13), Mantle Cell Lymphoma (MCL).[5][6][7] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Pan-Bcl-2 inhibitor (BH3 mimetic) that targets multiple anti-apoptotic Bcl-2 family members.[8][9] | 0.002 - >10 | Small Cell Lung Cancer (SCLC), Non-Small Cell Lung Cancer (NSCLC) (A549, NCI-H460), various other cancer cell lines.[8][9] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | A precursor to Navitoclax, it is a potent BH3 mimetic that inhibits Bcl-2, Bcl-xL, and Bcl-w.[3][4] | 0.05 - 15 | Leukemia (HL-60, KG1, NB4), Neuroblastoma cell lines.[3][4] |
| Staurosporine | Broad-spectrum kinase inhibitor | Potent, non-selective inhibitor of various protein kinases, including Protein Kinase C (PKC), leading to cell cycle arrest and apoptosis.[10] | 0.003 - 7.5 | Colon Carcinoma (HCT116), PC12, various breast cancer cell lines (MDA-MB-231, MCF7).[10][11][12] |
Delving into the Mechanism of Action of this compound
The current body of evidence points towards a nuanced and potentially multifaceted mechanism of action for this compound, diverging from its initial characterization.
The Challenged Bcl-2 BH4 Domain Antagonist Hypothesis
Initially, this compound was reported to bind with high affinity (Ki ≈ 3.3 nM) to the BH4 domain of Bcl-2, inducing a conformational change that exposes the BH3 domain and converts Bcl-2 into a pro-apoptotic protein.[1] This was supported by flow cytometry assays showing increased binding of an anti-Bcl-2 BH3 domain-specific antibody in this compound-treated multiple myeloma cells.[5]
The Emergence of a Bcl-2 Independent Mechanism
Subsequent in-depth studies have challenged this model. Research by Vervloessem et al. (2020) demonstrated that this compound-induced apoptosis occurs independently of Bcl-2 expression levels.[4] In fact, their work showed that this compound does not directly activate Bax or inhibit the anti-apoptotic function of Bcl-2 in in-vitro assays, unlike the BH3 mimetic Venetoclax.[4]
Mcl-1 Downregulation and PI3K/AKT Pathway Inhibition
The prevailing hypothesis now suggests that this compound's pro-apoptotic effects are mediated, at least in part, through the downregulation of the anti-apoptotic protein Mcl-1 and the inhibition of the pro-survival PI3K/AKT signaling pathway.[4] this compound treatment has been shown to reduce the levels of phosphorylated AKT (p-AKT), a key node in the PI3K/AKT pathway, without affecting total AKT levels.[13] The inhibition of this pathway can lead to decreased Mcl-1 stability and ultimately trigger apoptosis.[13]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for comparing apoptosis inducers.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the comparison of apoptosis inducers.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a standard method for quantifying apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cell suspensions
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of choice by treating with this compound or other apoptosis inducers at various concentrations and for desired time points. Include a vehicle-treated control group.
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled multiwell plates suitable for luminescence measurements
-
Treated and control cells in culture medium
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with apoptosis inducers as described previously.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
Western Blot Analysis for Bcl-2 Family Proteins and PI3K/AKT Pathway Components
Western blotting allows for the detection and semi-quantitative analysis of specific proteins involved in apoptosis signaling.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., Bcl-2, Mcl-1, p-AKT, total AKT). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction is then used for detection.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (or equivalent)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, it is often informative to normalize to the total protein levels.
Conclusion
This compound represents a novel apoptosis inducer with a mode of action that is still under active investigation. While the initial hypothesis of this compound as a Bcl-2 BH4 domain antagonist has been challenged, emerging evidence points to a Bcl-2 independent mechanism involving Mcl-1 downregulation and PI3K/AKT pathway inhibition. This distinct mechanism suggests that this compound could be effective in cancers that are resistant to traditional BH3 mimetics like Venetoclax.
Further head-to-head studies with standardized experimental conditions are crucial to definitively establish the comparative efficacy of this compound. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct such investigations and to further elucidate the therapeutic potential of this intriguing compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Challenges in small-molecule target identification: a commentary on “this compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BDA-366: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the Bcl-2 Antagonist BDA-366
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound, particularly in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
Summary of Chemical and Storage Data
While specific data regarding the hazardous waste characteristics of this compound are not published, the following table summarizes its known properties and recommended storage conditions. This information is critical for safe handling and for providing to your institution's Environmental Health and Safety (EHS) department.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1909226-00-1 |
| Molecular Formula | C₂₄H₂₉N₃O₄ |
| Molecular Weight | 423.5 g/mol |
| Appearance | Crystalline solid, powder |
| Storage (Powder) | -20°C for short-term, -80°C for long-term |
| Hazard Classification | Not explicitly defined; treat as hazardous chemical waste |
| Toxicity | Unknown; handle with caution |
Experimental Protocol for Disposal
The following step-by-step protocol is based on established best practices for the disposal of novel or uncharacterized small molecule inhibitors in a laboratory setting.[1]
Objective: To safely collect, segregate, and prepare this compound waste for disposal by a licensed hazardous waste management service.
Materials:
-
Appropriate PPE (gloves, lab coat, safety goggles)
-
Designated hazardous chemical waste containers (one for solids, one for liquids)
-
Waste labels
-
Chemical fume hood
-
Secondary containment for waste containers
Procedure:
-
Waste Segregation: At the point of generation, separate waste contaminated with this compound from all other waste streams (e.g., regular trash, biohazardous waste, sharps).[2] Do not mix this compound waste with other chemical wastes unless their compatibility is known and has been verified.[1][3]
-
Solid Waste Collection:
-
Place all solid materials contaminated with this compound into a designated, leak-proof solid waste container.[4] This includes items such as:
-
Contaminated gloves and other disposable PPE
-
Weighing paper and boats
-
Pipette tips
-
Contaminated bench paper or absorbent pads
-
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound".
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible liquid waste container.[1][4] This includes:
-
Unused or expired stock solutions
-
Working solutions from experiments
-
Solvent rinses of "empty" containers that held this compound
-
-
The container should be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.[5]
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, preferably within a chemical fume hood.[1]
-
Place waste containers in secondary containment to prevent spills from reaching the environment.[5]
-
-
"Empty" Container Disposal:
-
Containers that held dry this compound powder should be triple-rinsed with a suitable solvent.[5]
-
Collect the rinsate as hazardous liquid waste.[5]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Arranging for Disposal:
-
When the waste container is approximately 90% full, or as per your institution's policy, contact your EHS department to schedule a waste pickup.[4]
-
Provide the EHS staff with all necessary information regarding the waste, including the chemical name and any other components in the waste mixture.
-
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash. [1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling BDA-366
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of BDA-366, a potent and selective small-molecule antagonist of the Bcl-2 BH4 domain. Adherence to these guidelines is critical to ensure personal safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment. The following PPE should be worn at all times in the laboratory when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Gloves should be inspected for integrity before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the solid form of this compound to avoid inhalation of dust particles. Use in a well-ventilated area or under a chemical fume hood. |
Operational Plan: Handling and Storage
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. This compound is typically shipped as a crystalline solid at ambient temperature.[1] For long-term storage, the solid compound should be stored at -20°C for up to one month, or at -80°C for up to six months.[2]
Preparation of Stock Solutions: this compound is soluble in DMSO.[3][4] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, a 20 mg/mL stock solution can be prepared.[4] Note that moisture-absorbing DMSO can reduce solubility.[3] For in vivo studies, further dilutions can be made in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline.[4]
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid compound or preparing stock solutions.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water.
-
Prevent the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
Disposal Plan
All waste contaminated with this compound should be treated as chemical waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be placed in a designated, sealed container for chemical waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Binding Affinity (Ki) for Bcl-2 | 3.3 ± 0.73 nM | [3] |
| Molecular Weight | 423.50 g/mol | [4] |
| Molecular Formula | C₂₄H₂₉N₃O₄ | [4] |
| In Vitro Apoptosis Induction (RPMI8226 & U266 cells) | 0.1 - 0.5 µM (48h treatment) | [3] |
| In Vivo Dosage (NSG mice) | 10 mg/kg | [3] |
Experimental Protocols
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol is adapted from procedures used to assess this compound-induced apoptosis in multiple myeloma cell lines.[3]
1. Cell Seeding and Treatment:
- Seed human multiple myeloma cell lines (e.g., RPMI8226, U266) in 96-well plates at a density of 10,000 cells/well in 200 µL of RPMI-1640 medium supplemented with 10% FBS.
- Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.25, 0.5 µM) for 48 hours.
2. Cell Harvesting and Staining:
- After the 48-hour incubation, harvest the cells.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin-binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's instructions.
- Incubate the cells in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Annexin V positive, PI negative cells are considered early apoptotic.
- Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is based on methods to analyze protein expression changes following this compound treatment.
1. Cell Lysis:
- Treat cells (e.g., RPMI8226, U266) with desired concentrations of this compound for a specified time (e.g., 6 hours).
- Harvest the cells and wash with cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Mcl-1, Bax, p-AKT, total AKT) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control, such as vinculin, to ensure equal protein loading.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound inducing apoptosis via Bcl-2.
Caption: this compound interaction with the TLR4 signaling pathway.
References
- 1. This compound | CAS 1909226-00-1 | Sun-shinechem [sun-shinechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
